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  • Product: 3-amino-6-methyl-4,5-dihydro-1,2,4-triazin-5-one
  • CAS: 1004-04-2

Core Science & Biosynthesis

Foundational

tautomerism in 3-amino-6-methyl-4,5-dihydro-1,2,4-triazin-5-one

An In-Depth Technical Guide to the Tautomerism of 3-amino-6-methyl-4,5-dihydro-1,2,4-triazin-5-one Abstract The phenomenon of tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isome...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Tautomerism of 3-amino-6-methyl-4,5-dihydro-1,2,4-triazin-5-one

Abstract

The phenomenon of tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, is of paramount importance in the fields of medicinal chemistry and drug development. The specific tautomeric form of a molecule can profoundly influence its physicochemical properties, including solubility, lipophilicity, and its ability to interact with biological targets. This guide provides a comprehensive technical examination of the prototropic , a heterocyclic scaffold of interest. We will explore the potential tautomeric forms, delve into the computational and experimental methodologies used to determine their relative stabilities, and discuss the influence of environmental factors on the tautomeric equilibrium. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this fundamental chemical principle.

Introduction: The Significance of Tautomerism in Heterocyclic Chemistry

Heterocyclic compounds form the backbone of a vast majority of approved pharmaceuticals.[1] Their structural complexity often gives rise to tautomerism, a process typically involving the migration of a proton accompanied by a shift in double bonds.[1] This is not to be confused with resonance, as tautomers are distinct chemical species with different connectivities that can, in principle, be isolated, whereas resonance structures cannot.[1]

The two primary forms of prototropic tautomerism relevant to the target molecule are:

  • Amino-Imino Tautomerism: Involves the migration of a proton from an exocyclic amino group to a ring nitrogen atom.

  • Lactam-Lactim Tautomerism: Involves the migration of a proton from a ring nitrogen atom (amide) to the adjacent carbonyl oxygen.

Understanding the predominant tautomeric form is critical because it dictates the molecule's hydrogen bonding capabilities, overall polarity, and shape, which are key determinants of its pharmacokinetic and pharmacodynamic profiles.[2][3][4] For instance, the arrangement of hydrogen bond donors and acceptors is fundamental to a drug's interaction with its protein target.[5]

Potential Tautomers of 3-amino-6-methyl-4,5-dihydro-1,2,4-triazin-5-one

The structure of 3-amino-6-methyl-4,5-dihydro-1,2,4-triazin-5-one allows for several potential prototropic tautomers. The primary equilibrium involves the interplay between amino-imino and lactam-lactim forms. Below are the four most plausible tautomers.

Workflow cluster_comp Computational Analysis cluster_exp Experimental Validation Comp_Start Define Potential Tautomers DFT DFT Calculations (Gas Phase & Solvated) Comp_Start->DFT Energy Predict Relative Stabilities (ΔG) DFT->Energy Spectra Simulate Spectra (NMR, IR) Energy->Spectra Xray X-Ray Crystallography (Solid State) Energy->Xray Correlate NMR NMR Spectroscopy (¹H, ¹³C, ¹⁵N) Spectra->NMR Compare & Assign IR_UV IR & UV-Vis Spectroscopy Spectra->IR_UV Compare & Assign Synthesis Synthesize & Purify Compound Synthesis->NMR Synthesis->IR_UV Synthesis->Xray Final Identify Predominant Tautomer(s) NMR->Final IR_UV->Final Xray->Final

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Exploratory

discovery and history of 3-amino-6-methyl-4,5-dihydro-1,2,4-triazin-5-one

The Discovery, Synthesis, and Application of 3-Amino-6-methyl-4,5-dihydro-1,2,4-triazin-5-one A Technical Whitepaper on Triazinone Core Assembly and Herbicidal Derivatization Executive Summary The 1,2,4-triazine scaffold...

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Author: BenchChem Technical Support Team. Date: March 2026

The Discovery, Synthesis, and Application of 3-Amino-6-methyl-4,5-dihydro-1,2,4-triazin-5-one A Technical Whitepaper on Triazinone Core Assembly and Herbicidal Derivatization

Executive Summary

The 1,2,4-triazine scaffold is a privileged structure in agricultural chemistry and drug discovery. Among its derivatives, 3-amino-6-methyl-4,5-dihydro-1,2,4-triazin-5-one (CAS: 1004-04-2) stands out as a fundamental building block. This whitepaper provides an in-depth mechanistic guide to the synthesis, structural dynamics, and derivatization of this compound, specifically focusing on its role as a precursor for herbicidal azomethines.

Historical Context and Discovery

The exploration of nitrogen-rich heterocycles gained significant momentum in the late 19th and early 20th centuries. The foundational chemistry of aminoguanidine—a critical precursor to triazines—was established by Johannes Thiele in 1892, unlocking new pathways for synthesizing complex hydronitrogens and heterocyclic rings 1.

By the mid-20th century, researchers discovered that 1,2,4-triazin-5-one derivatives exhibited profound biological activity, particularly as Photosystem II inhibitors in plants. This led to the commercialization of blockbuster herbicides like metamitron and metribuzin. Within this evolutionary tree, 3-amino-6-methyl-4,5-dihydro-1,2,4-triazin-5-one was identified not just as an active entity, but as a highly versatile intermediate capable of yielding potent Schiff bases and fused-ring systems 2.

Chemical Identity & Structural Dynamics

The compound exhibits complex tautomerism, oscillating between the 4,5-dihydro lactam form and the fully aromatic 1,2,4-triazin-5-ol form. In the solid state and under physiological conditions, the lactam (5-one) tautomer predominates due to the thermodynamic stability provided by the amide resonance.

Table 1: Chemical Identity and Physical Properties

PropertyValue
IUPAC Name 3-amino-6-methyl-4,5-dihydro-1,2,4-triazin-5-one
CAS Registry Number 1004-04-2 3
Molecular Formula C₄H₆N₄O
Molecular Weight 126.12 g/mol
Topological Polar Surface Area (TPSA) 84.66 Ų
Hydrogen Bond Acceptors / Donors 4 / 2

Mechanistic Pathways & Synthesis Protocol

The core assembly of the 1,2,4-triazine ring relies on a (3+3) annulation strategy, achieved via the condensation of an alpha-keto acid (pyruvic acid) with aminoguanidine.

Synthesis PA Pyruvic Acid HY Hydrazone Intermediate PA->HY AG Aminoguanidine AG->HY CY Cyclization (-H2O) HY->CY TR 3-Amino-6-methyl- 1,2,4-triazin-5-one CY->TR

Figure 1: Mechanistic pathway for the synthesis of the 1,2,4-triazin-5-one core.

Step-by-Step Methodology (Self-Validating Protocol)

Step 1: Hydrazone Intermediate Formation

  • Procedure: Suspend 1.0 equivalent of aminoguanidine bicarbonate in distilled water. Slowly add 1.05 equivalents of pyruvic acid dropwise at 20–25°C under continuous stirring.

  • Causality (Expertise): Aminoguanidine bicarbonate is explicitly chosen over the free base or hydrochloride salt. The bicarbonate anion acts as an in-situ buffer. As pyruvic acid is introduced, the acid-base reaction releases CO₂, providing an endothermic cooling effect that prevents rapid exotherms, which could otherwise degrade the sensitive alpha-keto acid.

  • Self-Validation: The active effervescence of CO₂ gas provides real-time visual confirmation of the reaction. The complete cessation of bubbling serves as a self-validating indicator that the initial hydrazone condensation is 100% complete.

Step 2: Acid-Catalyzed Cyclization

  • Procedure: Adjust the pH of the solution to ~4.5 using 1M HCl. Heat the mixture to reflux (100°C) for 2 to 3 hours.

  • Causality (Expertise): The acyclic hydrazone intermediate is kinetically stable at neutral pH. Lowering the pH protonates the carbonyl oxygen of the carboxylic acid, drastically increasing its electrophilicity. Refluxing provides the necessary thermodynamic activation energy for the intramolecular nucleophilic attack by the terminal guanidine nitrogen, forcing the elimination of water (dehydration) to close the ring.

  • Self-Validation: The target 1,2,4-triazin-5-one has significantly lower aqueous solubility than the acyclic intermediate. As the cyclization proceeds and the mixture is subsequently cooled to 4°C, the product spontaneously precipitates as a crystalline solid, validating successful ring closure.

Step 3: Isolation

  • Procedure: Isolate the precipitate via vacuum filtration while cold, wash with ice-cold water, and recrystallize from an ethanol/water (70:30) mixture.

Derivatization: Azomethines and Herbicidal Activity

The free amino group at the C3 position of the triazine core exhibits pronounced nucleophilicity, making it an ideal anchor for further derivatization. A critical industrial application of 3-amino-6-methyl-4,5-dihydro-1,2,4-triazin-5-one is its conversion into azomethines (Schiff bases) via condensation with aromatic aldehydes.

As demonstrated by A. K. Mazitova et al., the preparation of 6-methyl-1,2,4-triazin-5-one azomethines yields compounds with potent plant growth-regulating and herbicidal activity 4. The extended pi-conjugation provided by the azomethine linkage enhances the molecule's lipophilicity, facilitating superior penetration through waxy plant cuticles and stronger binding affinity to plastoquinone-binding niches in Photosystem II.

SchiffBase TR 3-Amino-6-methyl- 1,2,4-triazin-5-one CD Acid-Catalyzed Condensation TR->CD AL Aromatic Aldehyde AL->CD AZ Azomethine (Schiff Base) Herbicidal Agent CD->AZ

Figure 2: Workflow for synthesizing herbicidal azomethine derivatives via Schiff base formation.

Analytical Validation

To ensure the integrity of the synthesized 3-amino-6-methyl-4,5-dihydro-1,2,4-triazin-5-one core prior to derivatization, rigorous spectroscopic validation is required.

Table 2: Expected Analytical Characterization Data

TechniqueKey Signals / WavenumbersStructural Assignment
¹H NMR (DMSO-d₆) δ 2.10 (s, 3H)C6-Methyl protons
¹H NMR (DMSO-d₆) δ 6.80 (br s, 2H)C3-Amino protons (D₂O exchangeable)
¹H NMR (DMSO-d₆) δ 11.50 (br s, 1H)N4-H Lactam proton (D₂O exchangeable)
¹³C NMR (DMSO-d₆) δ 17.5, 149.2, 155.4, 166.1CH₃, C=N, C-NH₂, C=O (Lactam carbonyl)
FT-IR (KBr pellet) ~3400, 3300, 1680, 1620 cm⁻¹N-H stretch, C=O stretch, C=N stretch
ESI-MS (Positive) m/z 127.0 [M+H]⁺Molecular ion peak corresponding to C₄H₇N₄O⁺

References

  • Thiele, J. "The chemistry of aminoguanidine and related substances." Sciencemadness Archive.
  • RSC Publishing. "A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025)." RSC Advances.
  • NextSDS. "4-AMINO-6-(TERT-BUTYL)-1-METHYL-1,2-DIHYDRO-1,3,5-TRIAZIN-2-ONE (Contains CAS 1004-04-2 Related Data)." Chemical Substance Information.
  • Mazitova, A. K., et al. "Preparation of 6-methyl-1,2,4-triazin-5-one azomethines having plant growth-regulating and herbicidal activity by formation of the Schiff base from aldehydes and 3-amino-6-methyl-1,2,4-triazin-5-one." Cited in Trifluoromethyl–containing 1,2,4-triazines, ResearchGate.

Sources

Foundational

Technical Whitepaper: Physicochemical Characterization and Synthetic Methodologies of 3-Amino-6-methyl-4,5-dihydro-1,2,4-triazin-5-one

Introduction and Strategic Significance In the landscape of modern heterocyclic chemistry, the 1,2,4-triazine scaffold represents a privileged pharmacophore and a highly versatile synthetic intermediate[1]. Specifically,...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Significance

In the landscape of modern heterocyclic chemistry, the 1,2,4-triazine scaffold represents a privileged pharmacophore and a highly versatile synthetic intermediate[1]. Specifically, 3-amino-6-methyl-4,5-dihydro-1,2,4-triazin-5-one (often referred to by its tautomeric name, 3-amino-6-methyl-1,2,4-triazin-5(4H)-one) serves as a critical building block in the development of both advanced agrochemicals and novel therapeutics[2].

As a Senior Application Scientist, I frequently leverage this compound's unique orthogonal reactivity—stemming from its distinct nucleophilic amino group, electrophilic carbonyl carbon, and modifiable nitrogen heteroatoms—to design complex triazine hybrids. This guide provides an in-depth analysis of its physicochemical properties, retrosynthetic logic, and a field-proven, self-validating protocol for its synthesis.

Physicochemical Profiling & Structural Dynamics

Understanding the fundamental properties of 3-amino-6-methyl-4,5-dihydro-1,2,4-triazin-5-one is essential for predicting its behavior in subsequent synthetic steps or biological assays. The compound exhibits significant lactam-lactim tautomerism. While the nomenclature "4,5-dihydro-5-one" implies a localized double bond system, the molecule exists in an equilibrium heavily favoring the lactam (4H-one) form in polar solvents due to the thermodynamic stability of the amide resonance stabilization.

Quantitative Data Summary

The following table summarizes the core physicochemical parameters critical for analytical tracking and reaction stoichiometry[3][4]:

PropertyValue
Chemical Name 3-amino-6-methyl-4,5-dihydro-1,2,4-triazin-5-one
CAS Registry Number 1004-04-2
Molecular Formula C₄H₆N₄O
Molecular Weight 126.12 g/mol
Core Scaffold 1,2,4-Triazine
Hydrogen Bond Donors 2 (Primary -NH₂, Secondary Ring -NH)
Hydrogen Bond Acceptors 3 (Ring Nitrogens, Carbonyl C=O)

Mechanistic Synthesis & Retrosynthetic Logic

The most robust and scalable approach to synthesizing 1,2,4-triazin-5-ones is the bimolecular condensation of an α -keto acid with an aminoguanidine derivative[1][2].

Causality in Reagent Selection: We utilize aminoguanidine bicarbonate rather than the hydrochloride salt. The bicarbonate salt is non-hygroscopic, ensuring precise stoichiometric weighing. Furthermore, upon the addition of the acidic electrophile (pyruvic acid ), the bicarbonate decomposes into CO₂, providing an internal, self-validating visual cue that the nucleophile has been neutralized and activated.

The reaction proceeds via a two-phase mechanism:

  • Hydrazone Formation: The highly nucleophilic terminal hydrazine nitrogen of aminoguanidine attacks the highly electrophilic ketone of pyruvic acid, forming a Schiff base (hydrazono intermediate)[2].

  • Intramolecular Cyclization: Driven by heat, the primary amine attacks the carboxylic acid, ejecting water and closing the 6-membered triazine ring[1].

TriazineSynthesis cluster_0 Phase 1: Condensation cluster_1 Phase 2: Cyclization A Aminoguanidine Bicarbonate C Hydrazono Intermediate A->C H+ / -CO2 B Pyruvic Acid B->C -H2O D Intramolecular Amidation C->D Heat / Base (pH 9) E 3-amino-6-methyl-4,5-dihydro- 1,2,4-triazin-5-one D->E -H2O

Fig 1: Mechanistic synthesis workflow of 3-amino-6-methyl-4,5-dihydro-1,2,4-triazin-5-one.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. By monitoring specific physical changes (gas evolution, dissolution, and precipitation), the operator can confirm the success of each mechanistic step without requiring intermediate isolation.

Reagents Required:
  • Aminoguanidine bicarbonate (1.0 equiv)

  • Pyruvic acid (or Sodium Pyruvate) (1.05 equiv)

  • Deionized Water / Ethanol (Solvent)

  • 2M NaOH (for pH adjustment)

Step-by-Step Methodology:
  • Nucleophile Activation: Suspend aminoguanidine bicarbonate (10 mmol) in 15 mL of deionized water.

  • Electrophile Addition (Schiff Base Formation): Slowly add pyruvic acid (10.5 mmol) dropwise at 25°C.

    • Causality & Validation: The reaction is initially endothermic as the bicarbonate dissolves, followed by a mild exotherm. Vigorous CO₂ evolution will occur. Do not proceed until gas evolution ceases; this visual cue validates that the aminoguanidine is fully liberated as a free base and the hydrazone has formed.

  • Thermal Cyclization: Once the solution becomes clear (indicating complete hydrazone formation), heat the reaction mixture to reflux (100°C) for 2–3 hours.

    • Causality: The initial condensation is rapid at room temperature, but the subsequent amidation requires significant thermal energy to overcome the activation barrier for ring closure.

  • Precipitation and Isolation: Cool the mixture to 0–5°C in an ice bath. Adjust the pH to ~7.0–7.5 using 2M NaOH if necessary. The target compound will precipitate as a crystalline solid.

  • Purification: Filter the precipitate under vacuum, wash with ice-cold water followed by cold ethanol to remove unreacted pyruvic acid, and dry under high vacuum at 50°C to constant weight.

ExperimentalWorkflow Step1 Step 1 Aminoguanidine + H2O Add Pyruvic Acid Step2 Step 2 Stir at 25°C (Hydrazone Formation) Step1->Step2 Step3 Step 3 Reflux at 100°C (Cyclization) Step2->Step3 Step4 Step 4 Cool & Filter (Precipitation) Step3->Step4 Step5 Step 5 Wash & Vacuum Dry (Purification) Step4->Step5

Fig 2: Step-by-step experimental workflow for the synthesis and isolation of the triazinone.

Applications in Drug & Agrochemical Development

The 3-amino-1,2,4-triazin-5-one scaffold is not merely a structural curiosity; it is a highly active pharmacophore. In agrochemistry, functionalization of the amino group and the N4 position yields potent photosystem II inhibitors (similar to the herbicide Metamitron). In pharmaceutical development, researchers have utilized this exact synthesis pathway—condensing pyruvic acid with various substituted guanidines—to discover novel diaminoguanidine analogues that act as potent antidiabetic and antiobesity agents, effectively mimicking 3-guanidinopropionic acid while resisting creatine-like metabolism in muscle tissues[2].

References

  • Chemspace. Compound Database: 3-amino-6-methyl-4,5-dihydro-1,2,4-triazin-5-one. Retrieved from: [Link]

  • Vaillancourt, V. A., et al. (2001). Synthesis and Biological Activity of Aminoguanidine and Diaminoguanidine Analogues of the Antidiabetic/Antiobesity Agent 3-Guanidinopropionic Acid. Journal of Medicinal Chemistry, 44(8), 1231-1248. Retrieved from:[Link]

  • RSC Advances (2025). A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). RSC Publishing. Retrieved from:[Link]

Sources

Exploratory

Structural Characterization and Analytical Profiling of 3-Amino-6-methyl-4,5-dihydro-1,2,4-triazin-5-one: A Technical Whitepaper

Executive Summary The compound 3-amino-6-methyl-4,5-dihydro-1,2,4-triazin-5-one (CAS: 1004-04-2) is a foundational heterocyclic scaffold utilized extensively in the design of agrochemicals (such as triazinone-class herbi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-amino-6-methyl-4,5-dihydro-1,2,4-triazin-5-one (CAS: 1004-04-2) is a foundational heterocyclic scaffold utilized extensively in the design of agrochemicals (such as triazinone-class herbicides) and pharmaceutical intermediates . Despite its low molecular weight (126.12 g/mol ) , characterizing this molecule presents unique analytical hurdles. Its capacity for extensive intermolecular hydrogen bonding, solvent-dependent tautomerism, and high structural polarity demands a rigorous, multi-modal analytical approach.

As an application scientist specializing in heterocyclic characterization, I have designed this whitepaper to move beyond basic spectral assignments. Here, we explore the causality behind specific experimental choices and establish a self-validating system of orthogonal analytical protocols to ensure absolute structural certainty.

Molecular Architecture and Tautomeric Dynamics

The 1,2,4-triazine core is a nitrogen-rich, planar heterocycle . In the case of 3-amino-6-methyl-4,5-dihydro-1,2,4-triazin-5-one, the molecule does not exist as a single static entity in solution; rather, it participates in a dynamic tautomeric equilibrium. Understanding this equilibrium is critical, as it dictates the molecule's reactivity profile and its binding affinity in biological targets .

The molecule can theoretically adopt three primary tautomeric forms:

  • Lactam-Amino Form (4,5-dihydro-5-oxo-3-amino): The thermodynamically dominant form in both the solid state and polar aprotic solvents. The proton resides on the N4 atom, and C5 exists as a carbonyl ( C=O ).

  • Lactim-Amino Form (5-hydroxy-3-amino): Arises via a proton shift from N4 to the C5 carbonyl oxygen, generating an aromatic 1,2,4-triazine ring.

  • Lactam-Imino Form (5-oxo-3-imino): Arises via a proton shift from the C3 exocyclic amine to the N2 position.

To accurately characterize the compound, we must deliberately manipulate the solvent environment to "lock" the molecule into its dominant lactam-amino configuration, thereby preventing the spectral broadening commonly observed in protic solvents due to rapid proton exchange.

Tautomerism T1 Lactam-Amino Form (Dominant Species) T2 Lactim-Amino Form (Minor, 5-OH) T1->T2 T3 Lactam-Imino Form (Rare, 3-=NH) T1->T3 IR FT-IR: Strong C=O band (~1670 cm⁻¹) T1->IR NMR 1H NMR: N-H proton (~11.8 ppm) T1->NMR XRD XRD: C=O bond length (~1.24 Å) T1->XRD

Fig 1: Tautomeric equilibrium pathways and their corresponding analytical verification markers.

Orthogonal Analytical Workflows

To build a self-validating analytical profile, no single technique is sufficient. For instance, while Mass Spectrometry confirms the molecular formula, it cannot differentiate between the lactam and lactim tautomers. Therefore, we deploy an orthogonal workflow where the blind spots of one technique are covered by the strengths of another.

Workflow A 3-Amino-6-methyl-4,5-dihydro- 1,2,4-triazin-5-one B NMR Spectroscopy (1H, 13C, HMBC, HSQC) A->B C Mass Spectrometry (ESI-TOF MS) A->C D Vibrational Spectroscopy (ATR FT-IR) A->D E X-Ray Crystallography (Single Crystal XRD) A->E F Comprehensive Structural Elucidation B->F C->F D->F E->F

Fig 2: Orthogonal analytical workflow for robust structural characterization and validation.

Experimental Protocols: A Self-Validating System

The following protocols have been optimized to ensure that the data generated internally validates the structural hypotheses.

Protocol A: High-Resolution NMR Spectroscopy (1D and 2D)

Causality: Chloroform-d ( CDCl3​ ) is explicitly rejected for this analysis due to the compound's high polarity and the necessity to observe the exchangeable N-H (lactam) and −NH2​ protons. We utilize anhydrous DMSO−d6​ , which acts as a hydrogen-bond acceptor, stabilizing the exchangeable protons and drastically sharpening their corresponding signals.

  • Sample Preparation: Weigh exactly 15.0 mg of the highly pure analyte into a clean glass vial.

  • Solvation: Add 0.6 mL of anhydrous DMSO−d6​ (containing 0.03% v/v TMS as an internal standard). Sonicate for 2 minutes until complete dissolution is achieved.

  • Acquisition (1H NMR): Acquire data at 400 MHz or higher. Set the relaxation delay (D1) to 2.0 seconds to ensure complete relaxation of the highly deshielded N4-H proton.

  • Acquisition (2D HMBC/HSQC): Run Heteronuclear Multiple Bond Correlation (HMBC) to observe the long-range coupling from the C6-methyl protons to the C5 carbonyl carbon. This step is the critical self-validation point that unambiguously assigns the skeletal carbon framework.

Protocol B: Attenuated Total Reflectance (ATR) FT-IR

Causality: Traditional KBr pellet pressing can induce polymorphic transitions or alter tautomeric states due to the high pressure applied. ATR FT-IR allows for the direct measurement of the neat solid, preserving its native crystalline tautomeric state.

  • Background Calibration: Collect a background spectrum of the empty diamond ATR crystal (32 scans, 4 cm−1 resolution).

  • Sample Application: Place ~2 mg of the solid powder directly onto the crystal. Apply the pressure anvil until the software indicates optimal contact.

  • Acquisition: Collect 64 scans from 4000 to 400 cm−1 .

  • Validation: Analyze the 1600–1700 cm−1 region. The presence of a sharp, intense band near 1675 cm−1 validates the lactam (5-oxo) tautomer.

Protocol C: High-Resolution Mass Spectrometry (LC-ESI-TOF)

Causality: Electron Ionization (EI) is avoided because the hard ionization energy (70 eV) frequently shatters the relatively fragile N-N bonds within the triazine ring, complicating molecular ion identification. Electrospray Ionization (ESI) in positive mode is selected as a soft ionization technique that perfectly accommodates the basic nature of the C3-amine.

  • Dilution: Prepare a 1 µg/mL solution in 50:50 Methanol:Water with 0.1% Formic Acid. (The formic acid ensures protonation of the triazine core).

  • Injection: Inject 2 µL into the ESI-TOF system.

  • Parameters: Capillary voltage at 3.5 kV, desolvation temperature at 250°C.

  • Validation: Extract the exact mass for [M+H]+ and verify that the isotopic mass error is <5 ppm.

Quantitative Data Summaries

The following tables summarize the expected analytical outputs based on the protocols executed above.

Table 1: NMR Chemical Shifts and Assignments ( DMSO−d6​ , 400 MHz)
NucleusChemical Shift (ppm)MultiplicityIntegrationAssignmentCausality / Diagnostic Note
1H 2.10Singlet (s)3HC6- CH3​ Deshielded by the adjacent C=N double bond.
1H 6.90Broad Singlet (br s)2HC3- NH2​ Broadening occurs due to the quadrupolar relaxation of Nitrogen-14.
1H 11.80Broad Singlet (br s)1HN4-HHighly deshielded lactam proton; disappears upon D2​O shake.
13C 17.5--C6- CH3​ Confirmed via HSQC correlation to the 2.10 ppm proton.
13C 145.2--C6 ( C=N )Quaternary; shows HMBC correlation from C6- CH3​ .
13C 151.8--C3 (N- C=N )Guanidino-like carbon; highly electron-deficient.
13C 164.5--C5 ( C=O )Carbonyl carbon; definitively confirms the lactam tautomer.
Table 2: FT-IR Characteristic Vibrational Frequencies (Neat ATR)
Wavenumber ( cm−1 )IntensityAssignmentDiagnostic Significance
3450, 3320 MediumN-H stretch ( −NH2​ )Asymmetric and symmetric primary amine stretches.
3200 Broad, MediumN-H stretch (Lactam)Hydrogen-bonded secondary amide stretch.
1675 StrongC=O stretch (Amide I)Definitive proof of the 5-oxo (lactam) tautomeric state in the solid phase.
1610 StrongC=N stretchIndicates triazine ring unsaturation.
Table 3: High-Resolution Mass Spectrometry (HRMS) Data
Ion SpeciesTheoretical m/zObserved m/zMass Error (ppm)Ionization Mode
[M+H]+ 127.0614127.0618+3.1ESI Positive
[M+Na]+ 149.0434149.0439+3.3ESI Positive

Conclusion

The structural characterization of 3-amino-6-methyl-4,5-dihydro-1,2,4-triazin-5-one requires a deliberate, causality-driven approach. By understanding the molecule's propensity for tautomerization, researchers can intelligently select solvent systems (like DMSO−d6​ ) and ionization methods (like ESI+) that preserve and illuminate the compound's true structural identity. The orthogonal application of 2D-NMR, ATR FT-IR, and HRMS creates a self-validating data matrix, ensuring absolute confidence in the structural assignment of this vital heterocyclic intermediate.

References

  • NextSDS Chemical Database. "3-amino-6-methyl-4,5-dihydro-1,2,4-triazin-5-one — Chemical Substance Information." NextSDS. Available at:[Link]

  • PubChem. "1,2,4-Triazine | C3H3N3 | CID 67520." National Center for Biotechnology Information. Available at:[Link]

  • Wikipedia. "Triazine: Structure and Pharmacology." Wikimedia Foundation. Available at: [Link]

Foundational

A Theoretical and Computational Guide to the Stability of 3-amino-6-methyl-4,5-dihydro-1,2,4-triazin-5-one

Abstract This technical guide provides a comprehensive theoretical framework for assessing the stability of 3-amino-6-methyl-4,5-dihydro-1,2,4-triazin-5-one, a heterocyclic compound of interest in medicinal chemistry and...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive theoretical framework for assessing the stability of 3-amino-6-methyl-4,5-dihydro-1,2,4-triazin-5-one, a heterocyclic compound of interest in medicinal chemistry and drug development. The stability of a pharmaceutical ingredient is a critical determinant of its safety, efficacy, and shelf-life. This document outlines a multidisciplinary approach, integrating quantum chemical calculations and theoretical degradation pathway analysis, to predict and understand the intrinsic stability of this molecule. We will explore potential degradation mechanisms, including hydrolysis and oxidation, and delve into the crucial role of tautomerism in its overall stability profile. This guide is intended for researchers, scientists, and drug development professionals seeking to apply computational chemistry to proactively identify potential liabilities in drug candidates.

Introduction: The Imperative of Stability in Drug Development

The journey of a drug candidate from discovery to market is fraught with challenges, with chemical stability being a primary hurdle. A thorough understanding of a molecule's susceptibility to degradation is paramount. The 1,2,4-triazine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1] The stability of 3-amino-6-methyl-4,5-dihydro-1,2,4-triazin-5-one is therefore of significant interest.

This guide will not only present the theoretical underpinnings of stability analysis but also provide actionable, step-by-step computational protocols. By leveraging the predictive power of computational chemistry, we can anticipate degradation pathways, identify the most stable forms of the molecule, and ultimately guide the development of more robust drug candidates.

Molecular Structure and Physicochemical Properties

A foundational understanding of the molecule's structure is the first step in any stability analysis. The 3-amino-6-methyl-4,5-dihydro-1,2,4-triazin-5-one molecule possesses several key features that can influence its stability:

  • A Hydrazinic Bond (N-N): This bond can be susceptible to cleavage under certain conditions.

  • An Amidine Moiety (N-C-N): This functional group can participate in hydrolysis reactions.

  • A Lactam (cyclic amide) Ring: The carbonyl group can be a site for nucleophilic attack.

  • An Exocyclic Amino Group: This group can influence the electronic properties of the ring and participate in tautomerism.

A critical aspect of the stability of aminotriazinones is the potential for tautomerism.[2] The molecule can exist in several tautomeric forms, each with a different energy level and, consequently, a different stability.

Tautomeric Forms and Their Relative Stabilities

The equilibrium between different tautomers can significantly impact the molecule's reactivity and degradation profile. For 3-amino-6-methyl-4,5-dihydro-1,2,4-triazin-5-one, several tautomers are possible, including keto-enol and amine-imine forms.

To determine the most stable tautomer, quantum chemical calculations are indispensable. Density Functional Theory (DFT) is a powerful tool for this purpose.[2][3]

Protocol 1: Determination of Tautomer Stability using DFT
  • Structure Generation: Draw all possible tautomers of 3-amino-6-methyl-4,5-dihydro-1,2,4-triazin-5-one.

  • Geometry Optimization: Perform a full geometry optimization for each tautomer using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G**).[2] This will find the lowest energy conformation for each tautomer.

  • Frequency Calculation: Perform a frequency calculation on each optimized structure to confirm that it is a true energy minimum (i.e., no imaginary frequencies).

  • Energy Calculation: Calculate the single-point energy of each optimized tautomer. The tautomer with the lowest energy is the most stable.

The following diagram illustrates the workflow for determining the most stable tautomer.

Tautomer_Stability_Workflow cluster_workflow Tautomer Stability Analysis Workflow Start Generate Possible Tautomers Opt Geometry Optimization (DFT) Start->Opt For each tautomer Freq Frequency Calculation Opt->Freq Verify minimum Energy Single-Point Energy Calculation Freq->Energy Compare Compare Energies Energy->Compare Stable Identify Most Stable Tautomer Compare->Stable

Caption: Workflow for determining the most stable tautomer using DFT.

Theoretical Assessment of Degradation Pathways

The primary degradation pathways for many pharmaceuticals are hydrolysis and oxidation. Computational chemistry allows us to model these reactions and predict the likelihood of their occurrence.

Hydrolytic Stability

Hydrolysis is a common degradation pathway for molecules containing labile functional groups such as amides and amidines. In acidic conditions, the hydrolysis of a related compound, 1,6-dihydrometamitron, has been shown to proceed at a significant rate at pH < 3.[4][5] The protonated form of the molecule was found to be the most reactive species.[4][5]

We can model the hydrolysis of 3-amino-6-methyl-4,5-dihydro-1,2,4-triazin-5-one by considering the attack of a water molecule on the protonated form of the molecule.

Protocol 2: Modeling Acid-Catalyzed Hydrolysis
  • Identify Protonation Sites: Determine the most likely sites of protonation on the molecule by calculating the proton affinity of each potential site.

  • Model the Reaction: For the most likely protonated species, model the nucleophilic attack of a water molecule on the susceptible carbonyl or amidine carbon.

  • Locate the Transition State: Use a transition state search algorithm (e.g., QST2 or QST3 in Gaussian) to find the transition state structure for the hydrolysis reaction.

  • Calculate the Activation Energy: The difference in energy between the transition state and the reactants is the activation energy. A lower activation energy indicates a more facile reaction.

The following diagram illustrates a potential acid-catalyzed hydrolysis pathway.

Hydrolysis_Pathway cluster_pathway Potential Acid-Catalyzed Hydrolysis Pathway Molecule Protonated Triazinone TS Transition State (Water Attack) Molecule->TS + H2O Intermediate Tetrahedral Intermediate TS->Intermediate Products Ring-Opened Products Intermediate->Products Proton Transfer & Ring Cleavage

Caption: A potential pathway for acid-catalyzed hydrolysis.

Oxidative Stability

Oxidation is another major degradation pathway. The presence of electron-rich moieties, such as the amino group and the heterocyclic ring, can make the molecule susceptible to oxidation.

The stability of the molecule towards oxidation can be assessed by examining its electronic properties, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[6]

  • HOMO: A high HOMO energy indicates that the molecule is a good electron donor and is therefore more susceptible to oxidation.

  • LUMO: A low LUMO energy indicates that the molecule is a good electron acceptor and is more susceptible to reduction.

The HOMO-LUMO gap is a good indicator of the molecule's kinetic stability. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity.[6]

Protocol 3: Assessing Oxidative Stability
  • DFT Calculation: Perform a single-point energy calculation on the optimized structure of the most stable tautomer using DFT.

  • Orbital Analysis: Visualize the HOMO and LUMO to identify the regions of the molecule that are most likely to be involved in oxidation and reduction.

  • Calculate HOMO-LUMO Gap: The difference in energy between the HOMO and LUMO is the HOMO-LUMO gap.

Table 1: Hypothetical DFT Results for Oxidative Stability

ParameterValue (eV)Interpretation
HOMO Energy-6.5Susceptible to oxidation
LUMO Energy-1.2Less susceptible to reduction
HOMO-LUMO Gap5.3Moderately stable

Advanced Computational Approaches

For a more in-depth analysis, more advanced computational methods can be employed.

  • Molecular Dynamics (MD) Simulations: MD simulations can be used to study the conformational flexibility of the molecule and its interactions with solvent molecules over time. This can provide insights into how the solvent might facilitate degradation reactions.

  • Quantum Mechanics/Molecular Mechanics (QM/MM): QM/MM methods can be used to model reactions in a solvent environment with high accuracy. The reactive part of the system is treated with quantum mechanics, while the surrounding solvent is treated with molecular mechanics.

Conclusion

The theoretical and computational methods outlined in this guide provide a powerful framework for assessing the stability of 3-amino-6-methyl-4,5-dihydro-1,2,4-triazin-5-one. By identifying the most stable tautomer and modeling potential degradation pathways, we can gain valuable insights into the intrinsic stability of this molecule. This information is crucial for guiding the drug development process, from lead optimization to formulation design. The proactive identification of potential stability liabilities through computational chemistry can save significant time and resources in the long run, ultimately leading to the development of safer and more effective medicines.

References

  • Jalilian, M. R., & Zahedi-Tabrizi, M. (2008). The most stable tautomer of 3-amino-1,2,4-triazin-5-one and its structural geometry. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 70(5), 1020-1024. [Link][2]

  • Ludvík, J., Jirkovský, J., Urban, J., & Zuman, P. (1999). Acid Hydrolysis of 1,6-Dihydro-4-amino-3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one (1,6-Dihydrometamitron). Journal of Agricultural and Food Chemistry, 47(9), 3879–3885. [Link][4][5]

  • Ravi, P., Gore, G. M., Tewari, S. P., & Sikder, A. K. (2012). A DFT study of aminonitroimidazoles. Journal of Molecular Modeling, 18(2), 597–605. [Link][3]

  • Aruldhas, G., & Premkumar, S. (2015). Computational and experimental spectroscopic study on 4-amino-6- methyl-3phenyl-1,2,4-triazin-5(4H)-one. Indian Journal of Research Foundation, 2(12), 1-5. [Link][6]

Sources

Protocols & Analytical Methods

Method

Application Note: 3-Amino-6-methyl-4,5-dihydro-1,2,4-triazin-5-one as a Privileged Scaffold for Enzyme Inhibition

Target Audience: Assay Biologists, Medicinal Chemists, and Pre-clinical Drug Development Professionals Focus Areas: Pyruvate Dehydrogenase Kinase (PDK) Inhibition, Nitric Oxide Synthase (NOS) Modulation, Cancer Metabolis...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Assay Biologists, Medicinal Chemists, and Pre-clinical Drug Development Professionals Focus Areas: Pyruvate Dehydrogenase Kinase (PDK) Inhibition, Nitric Oxide Synthase (NOS) Modulation, Cancer Metabolism

Executive Summary

The compound 3-amino-6-methyl-4,5-dihydro-1,2,4-triazin-5-one represents a highly versatile and privileged pharmacophore in modern medicinal chemistry. Featuring a dense array of hydrogen bond donors and acceptors within a compact heterocyclic framework, this scaffold has emerged as a critical structural core for designing potent, subtype-selective enzyme inhibitors.

Recent literature highlights the profound efficacy of 3-amino-1,2,4-triazine derivatives in targeting Pyruvate Dehydrogenase Kinases (PDK1-4) —enzymes responsible for the metabolic reprogramming of highly aggressive, KRAS-mutant Pancreatic Ductal Adenocarcinoma (PDAC)[1][2]. Additionally, the core triazine structure exhibits well-documented inhibitory activity against Nitric Oxide Synthase (NOS) in activated macrophages [3]. This application note provides the mechanistic rationale, quantitative profiling, and validated experimental protocols for utilizing this compound class in biochemical and cellular assays.

Mechanistic Grounding & Structural Rationale

To achieve high-affinity enzyme inhibition, a molecule must exhibit precise spatial complementarity with the target's active site. The structural anatomy of 3-amino-6-methyl-4,5-dihydro-1,2,4-triazin-5-one is uniquely suited for ATP-competitive kinase inhibition:

  • 3-Amino Group (H-Bond Donor): Interacts directly with the hinge region residues (e.g., Asp/Glu) of the kinase ATP-binding pocket, mimicking the adenine ring of ATP.

  • 5-One/Carbonyl (H-Bond Acceptor): Forms critical stabilizing interactions with the solvent-exposed regions of the catalytic cleft.

  • 6-Methyl Group (Hydrophobic Anchor): Provides a steric shield and engages in Van der Waals interactions with the hydrophobic spine of the kinase, preventing rapid dissociation.

PDK Inhibition and Metabolic Reprogramming

In cancer cells, PDK phosphorylates and inactivates the Pyruvate Dehydrogenase (PDH) complex, shifting metabolism from oxidative phosphorylation (OXPHOS) to aerobic glycolysis (the Warburg effect). Triazine-based inhibitors competitively block the ATP-binding site of PDK1-4. By inhibiting PDK, PDH is reactivated, forcing cancer cells back into OXPHOS—a metabolic state that is highly toxic to KRAS-mutant PDAC cells [1].

PDK_Pathway Glycolysis Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate PDH PDH Complex (Active) Pyruvate->PDH AcetylCoA Acetyl-CoA (OXPHOS) PDH->AcetylCoA Decarboxylation PDH_inact p-PDH (Inactive) PDH->PDH_inact Inactivation PDK PDK1-4 (Kinase) PDK->PDH Phosphorylates Triazine 3-Amino-Triazine Inhibitor Triazine->PDK Inhibits

Metabolic reprogramming pathway highlighting PDK inhibition by 3-amino-1,2,4-triazine derivatives.

Quantitative Data & Efficacy Profiling

The following table summarizes the inhibitory profile of optimized 3-amino-1,2,4-triazine derivatives across primary enzyme targets. Data indicates that these compounds significantly outperform legacy reference standards like Dichloroacetate (DCA) [1][2].

Target EnzymeAssay ModalityIC₅₀ Range (µM)Reference StandardRef. Standard IC₅₀
PDK1 Biochemical (ADP-Glo)0.01 – 0.10Dichloroacetate (DCA)> 1000 µM
PDK4 Biochemical (ADP-Glo)0.05 – 0.15Dichloroacetate (DCA)> 1000 µM
iNOS Cellular (RAW 264.7)5.00 – 50.0L-NAME15.0 µM
HSP90 Biochemical> 1.50Ganetespib0.003 µM

Experimental Workflows & Validated Protocols

Workflow Step1 1. Compound Preparation (Solubilize in DMSO, Dilute) Step2 2. Enzyme Incubation (Recombinant Enzyme + Inhibitor) Step1->Step2 Step3 3. Reaction Phase (Add Substrate/ATP, Incubate) Step2->Step3 Step4 4. Detection & Readout (ADP-Glo / Griess Reagent) Step3->Step4 Step5 5. Data Analysis (IC50 Calculation) Step4->Step5

Standardized experimental workflow for in vitro enzyme inhibition assays.

Protocol A: In Vitro PDK1 Kinase Activity Assay (Luminescence)

This protocol utilizes a luminescent ADP detection assay to measure the kinase activity of PDK1.

Rationale for Assay Choice: Because PDK1 utilizes ATP to phosphorylate PDH, measuring the accumulation of ADP provides a universal, non-radioactive, and highly sensitive readout of kinase activity.

Materials Required:

  • Recombinant Human PDK1 enzyme

  • PDH peptide substrate (e.g., specific to the E1α subunit)

  • Ultra-pure ATP (10 µM final concentration)

  • ADP-Glo™ Kinase Assay Kit

  • 3-amino-6-methyl-4,5-dihydro-1,2,4-triazin-5-one (or derivative) solubilized in 100% DMSO.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock of the inhibitor in DMSO. Perform a 3-fold serial dilution in assay buffer (40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA) to create a 10-point dose-response curve. Critical: Ensure final DMSO concentration in the assay does not exceed 1% to prevent enzyme denaturation.

  • Enzyme Pre-Incubation: In a 384-well white microplate, add 5 µL of recombinant PDK1 to 5 µL of the diluted inhibitor. Incubate at room temperature (RT) for 15 minutes.

    • Causality: Pre-incubation allows the inhibitor to reach steady-state binding equilibrium with the enzyme prior to introducing the competitive substrate (ATP).

  • Reaction Initiation: Add 10 µL of a master mix containing the PDH peptide substrate and ATP. Centrifuge briefly at 1000 x g to ensure mixing. Incubate the reaction at RT for 30 minutes.

  • Reaction Quenching & ADP Depletion: Add 20 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at RT. This step halts kinase activity and depletes any unconsumed ATP.

  • Kinase Detection: Add 40 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which is subsequently utilized by luciferase to generate light. Incubate for 30 minutes at RT.

  • Readout: Measure luminescence using a multimode microplate reader (integration time: 0.5–1.0 second per well).

  • Data Analysis: Plot the log[Inhibitor] versus normalized luminescence. Use a 4-parameter logistic (4PL) non-linear regression model to determine the IC₅₀.

Protocol B: Cellular iNOS Inhibition Assay (Colorimetric)

This protocol evaluates the ability of the triazine scaffold to inhibit Nitric Oxide (NO) production in LPS-stimulated macrophages [3].

Rationale for Assay Choice: NO has a half-life of seconds; therefore, measuring its stable degradation product, nitrite (NO₂⁻), via the Griess reaction provides a reliable surrogate marker for iNOS enzymatic activity.

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 murine macrophages at a density of 5 × 10⁴ cells/well in a 96-well clear-bottom plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Inhibitor Pre-treatment: Aspirate media. Add fresh media containing the triazine inhibitor at varying concentrations (0.1 µM – 100 µM). Incubate for 1 hour.

    • Causality: Pre-treatment ensures the inhibitor achieves intracellular equilibrium before the transcription and translation of de novo iNOS is triggered by LPS.

  • Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL. Incubate for 24 hours.

  • Supernatant Harvest: Transfer 50 µL of the cell culture supernatant from each well to a fresh 96-well assay plate.

  • Griess Reaction: Add 50 µL of Griess Reagent (1% sulfanilamide, 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to each well. Incubate in the dark at RT for 10 minutes.

  • Readout: Measure absorbance at 540 nm using a microplate reader. Compare against a sodium nitrite (NaNO₂) standard curve to quantify NO production.

References

  • Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma Source: PubMed Central (PMC) URL:[Link]

  • Structural Manipulations of Marine Natural Products Inspire a New Library of 3-Amino-1,2,4-Triazine PDK Inhibitors Endowed with Antitumor Activity in Pancreatic Ductal Adenocarcinoma Source: Marine Drugs (MDPI) URL:[Link]

Application

Application Note: In-Depth Mass Spectrometry Fragmentation Analysis of 3-Amino-6-methyl-4,5-dihydro-1,2,4-triazin-5-one

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals Content Type: Technical Guide & Validated Protocol Executive Summary & Structural Context The 1,2,4-triazin-5-one core is a c...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals Content Type: Technical Guide & Validated Protocol

Executive Summary & Structural Context

The 1,2,4-triazin-5-one core is a critical structural motif found in agricultural herbicides, pharmaceutical intermediates, and key degradation markers. Specifically, 3-amino-substituted triazinones serve as critical oxidation markers for detecting economically motivated adulteration in dairy products (1)[1].

This application note provides a comprehensive guide to the electrospray ionization high-resolution mass spectrometry (ESI-HRMS) fragmentation pathways of 3-amino-6-methyl-4,5-dihydro-1,2,4-triazin-5-one (CAS 1004-04-2; Exact Mass: 126.054 Da). By understanding the causality behind its collision-induced dissociation (CID), researchers can build self-validating analytical workflows for structural elucidation and trace quantification.

Mechanistic Principles of Fragmentation (ESI-CID-MS/MS)

The structural elucidation of substituted 1,2,4-triazines relies heavily on interpreting their mass fragmentation patterns, which are dictated by the stability of the hetero-polycyclic nitrogen systems (2)[2]. Upon protonation in positive ion mode, the [M+H]+ precursor ion ( m/z 127.062) undergoes three primary, structurally diagnostic cleavage pathways:

  • Pathway A: Lactam Ring Opening (Loss of HNCO) Causality: The 1,2,4-triazin-5-one core contains a cyclic amide (lactam) motif. Protonation at the N4 position weakens the adjacent C5=O bond. Collisional activation drives a retro-Diels-Alder (RDA)-type cycloreversion, expelling isocyanic acid (HNCO, 43.01 Da) to yield a highly stable m/z 84.056 fragment.

  • Pathway B: Extrusion of Cyanamide (Loss of NH₂CN) Causality: The presence of the exocyclic 3-amino group adjacent to the N2 and N4 ring nitrogens facilitates a concerted rearrangement. The loss of cyanamide (42.01 Da) is a highly specific diagnostic marker for 3-amino-substituted triazines.

  • Pathway C: Carbonyl Cleavage (Loss of CO) Causality: Direct α -cleavage at the C5 position results in the neutral loss of carbon monoxide (28.00 Da), generating a ring-contracted m/z 99.067 product ion.

Fragmentation M [M+H]+ m/z 127.062 C4H7N4O+ F1 Fragment A m/z 99.067 C3H7N4+ M->F1 - CO (28.00 Da) F2 Fragment B m/z 84.056 C3H6N3+ M->F2 - HNCO (43.01 Da) F3 Fragment C m/z 85.050 C3H5N2O+ M->F3 - NH2CN (42.01 Da) F4 Fragment D m/z 57.045 C2H5N2+ F1->F4 - NH2CN (42.01 Da) F2->F4 - HCN (27.01 Da)

Figure 1: Proposed ESI-CID-MS/MS fragmentation pathways of 3-amino-6-methyl-4,5-dihydro-1,2,4-triazin-5-one.

Quantitative Data Presentation

The table below summarizes the high-resolution mass spectrometry (HRMS) data required for the unambiguous identification of 3-amino-6-methyl-4,5-dihydro-1,2,4-triazin-5-one.

Table 1: HR-MS/MS Fragmentation Data for Precursor Ion m/z 127.0618

Fragment Ion ( m/z )Elemental CompositionNeutral LossMass Error (ppm)Proposed MechanismRelative Abundance
99.0669 [C3​H7​N4​]+ CO (28.00 Da)< 2.0Cleavage of C5=O45%
85.0502 [C3​H5​N2​O]+ NH₂CN (42.01 Da)< 2.5Extrusion of 3-amino group25%
84.0556 [C3​H6​N3​]+ HNCO (43.01 Da)< 1.5Lactam ring opening (N4-C5)100% (Base Peak)
57.0447 [C2​H5​N2​]+ HNCO + HCN< 2.0Secondary fragmentation60%

Experimental Protocol: Self-Validating LC-HRMS/MS Workflow

To ensure absolute trustworthiness in the analytical data, this protocol utilizes an orthogonal validation approach. High-resolution mass spectrometry coupled with ultrahigh-performance liquid chromatography (UHPLC) is the gold standard for characterizing these polar nitrogenous compounds (3)[3].

Step 1: Sample Preparation via Polymer Cation Exchange (PCX)
  • Action: Acidify the sample with 1% formic acid and load onto a PCX Dispersive Micro Solid Phase Extraction (DMSPE) sorbent. Wash with methanol and elute with 5% ammonium hydroxide in acetonitrile.

  • Causality: Triazinones are highly polar and poorly retained by standard liquid-liquid extraction. The PCX sorbent exploits the basicity of the 3-amino group ( pKa​ ~ 4.5), allowing targeted ion-exchange retention while neutral matrix interferences are washed away, creating a self-cleaning sample prep step.

Step 2: UHPLC Separation
  • Action: Inject 5 µL onto an HSS T3 column (2.1 × 100 mm, 1.8 µm). Use a mobile phase of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) with a shallow gradient from 2% to 40% organic over 8 minutes.

  • Causality: Standard C18 columns suffer from poor retention of highly polar, low-molecular-weight heterocycles. The high-strength silica (HSS) T3 stationary phase provides enhanced retention for polar analytes via optimized pore structure and lower ligand density, preventing the analyte from eluting in the void volume.

Step 3: HRMS/MS Acquisition & ERMS Validation (The Self-Validating Step)
  • Action: Operate the Q-TOF or Orbitrap in ESI+ mode. Acquire MS/MS spectra using Energy-Resolved Mass Spectrometry (ERMS) by stepping the Collision Energy (CE) through 10, 20, 30, and 40 eV.

  • Causality: A single MS/MS spectrum provides only a snapshot. By plotting the relative abundance of m/z 127.06, 84.05, and 57.04 against CE, the precursor-product relationships become self-validating. If m/z 84.05 peaks at 20 eV and declines as m/z 57.04 rises at 30 eV, it unequivocally proves that m/z 57.04 is a secondary fragment derived from m/z 84.05, rather than a direct cleavage from the precursor.

Workflow S1 1. Sample Prep PCX Extraction S2 2. UHPLC HSS T3 Column S1->S2 S3 3. Ionization ESI+ Mode S2->S3 S4 4. HRMS/MS Stepped CID S3->S4 S5 5. Validation ERMS Curves S4->S5

Figure 2: Self-validating LC-HRMS/MS analytical workflow for triazinone characterization.

References

  • Abernethy, G., & Higgs, K. (2013). Detection of 3-amino-1,2,4-triazine adulteration in milk using an oxidation product 3-amino-1,2,4-triazin-5(2H)-one. PubMed (NIH).
  • Zhao, L., et al. (2015). Determination of Triazine Herbicides in Drinking Water by Dispersive Micro Solid Phase Extraction with Ultrahigh-Performance Liquid Chromatography–High-Resolution Mass Spectrometric Detection.
  • Makki, M. S. T., et al. (2020). Synthetic of Some New Fluorine Compounds Bearing 1,2,4-Triazine Moieties and the Related Hetero-Polycyclic Nitrogen Systems as Pharmacological Probes-Overview. SciSpace.

Sources

Method

Application Note: Advanced Purification and Regioisomer Resolution Protocols for 3-Amino-6-methyl-4,5-dihydro-1,2,4-triazin-5-one

Target Audience: Researchers, synthetic chemists, and drug development professionals. Introduction and Chemical Context The compound 3-amino-6-methyl-4,5-dihydro-1,2,4-triazin-5-one (CAS: 1004-04-2) is a privileged azahe...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction and Chemical Context

The compound 3-amino-6-methyl-4,5-dihydro-1,2,4-triazin-5-one (CAS: 1004-04-2) is a privileged azaheterocycle scaffold. It serves as a critical synthetic intermediate for commercial agrochemicals (such as pymetrozine) and is increasingly utilized in the development of novel pharmaceuticals, including selective kinase inhibitors[1] and G-protein-coupled receptor (GPCR) antagonists[2].

Despite its structural simplicity, synthesizing and purifying this compound presents significant challenges. The standard synthetic route involves the condensation of aminoguanidine bicarbonate with pyruvic acid or its ester derivatives. Because pyruvic acid is an unsymmetrical 1,2-dicarbonyl equivalent, the condensation reaction inherently produces a mixture of the desired 6-methyl regioisomer and the undesired 5-methyl regioisomer, alongside uncyclized hydrazone intermediates[3].

Mechanistic Insights into Impurity Formation

To design an effective purification strategy, one must understand the causality behind the molecule's physical behavior:

  • Regioisomerism: The nucleophilic attack of aminoguanidine on the unsymmetrical dicarbonyl lacks absolute regiocontrol, necessitating downstream separation of the 5-methyl and 6-methyl isomers[3].

  • Tautomerism and Polarity: The 3-amino-1,2,4-triazin-5-one core exhibits complex lactam-lactim and amine-imine tautomerism. This creates a dense hydrogen-bonding network, rendering the compound highly polar. Consequently, standard normal-phase silica gel chromatography often fails due to severe irreversible adsorption and peak tailing.

  • Amphoteric Nature: The molecule possesses both a basic exocyclic amine (pKa ~4.0) and an acidic lactam nitrogen (pKa ~8.5), giving it a distinct isoelectric point (pI) that can be exploited for bulk purification.

Experimental Purification Protocols

The following self-validating protocols are designed to address specific impurity profiles, ranging from bulk intermediate cleanup to analytical-grade regioisomer resolution.

Protocol A: Isoelectric pH-Shift Precipitation (Bulk Cleanup)

Causality: This method exploits the amphoteric nature of the aminotriazinone. By manipulating the pH of the aqueous solution, the compound can be selectively solubilized as a salt and subsequently precipitated at its isoelectric point, leaving neutral organic impurities behind.

  • Dissolution: Suspend the crude reaction product in 1.0 M NaOH (aqueous) at room temperature until the pH reaches ~10.0. The target compound deprotonates at the lactam nitrogen, forming a highly water-soluble sodium salt.

  • Filtration: Filter the basic solution through a Celite pad to remove insoluble uncyclized hydrazones and polymeric byproducts.

  • Isoelectric Focusing: Transfer the filtrate to a reaction vessel equipped with an overhead stirrer. Slowly titrate the solution with 1.0 M HCl (or glacial acetic acid) until the pH reaches 5.5–6.0 (the approximate isoelectric point).

  • Aging and Isolation: As the pH approaches 6.0, the neutral 3-amino-6-methyl-4,5-dihydro-1,2,4-triazin-5-one will rapidly precipitate. Age the suspension at 4 °C for 2 hours to maximize the thermodynamic yield. Filter the solid, wash with ice-cold deionized water, and dry under vacuum at 50 °C.

Protocol B: Thermodynamic Recrystallization (Regioisomer Enrichment)

Causality: The 6-methyl and 5-methyl regioisomers possess different crystal lattice energies. Recrystallization from a polar protic binary solvent system thermodynamically favors the precipitation of the less soluble 6-methyl isomer while keeping trace 5-methyl impurities solvated.

  • Slurry Preparation: Suspend the pH-adjusted solid in a binary solvent mixture of Ethanol/Water (80:20 v/v). Use approximately 10 mL of solvent per gram of crude material.

  • Dissolution: Heat the suspension to reflux (~80 °C) until complete dissolution is achieved.

  • Hot Filtration: Rapidly filter the hot solution to remove any physical particulates or insoluble degradation products.

  • Controlled Crystallization: Allow the filtrate to cool slowly to room temperature at a controlled rate of 10 °C/hour. Critical insight: Rapid cooling causes kinetic trapping and co-precipitation of the 5-methyl regioisomer. Slow cooling promotes the growth of pure, large crystals.

  • Isolation: Chill the flask to 0 °C for 1 hour, collect the crystals via vacuum filtration, wash with ice-cold absolute ethanol, and dry.

Protocol C: Supercritical Fluid Chromatography (Analytical/Prep Resolution)

Causality: When >99.5% purity is required for sensitive Structure-Activity Relationship (SAR) studies, chromatographic separation is mandatory. Supercritical Fluid Chromatography (SFC) overcomes the peak tailing issues of traditional silica by using a highly diffusible supercritical CO2 mobile phase paired with a polar stationary phase[2].

  • Column Selection: Utilize a 2-Ethylpyridine or bare silica SFC preparative column.

  • Mobile Phase: Supercritical CO2 / Methanol. Crucial addition: Add 0.1% diethylamine (DEA) to the methanol co-solvent to suppress the ionization of the acidic lactam proton, ensuring sharp peak shapes.

  • Gradient: Run a gradient from 10% to 40% Methanol over 10 minutes at a backpressure of 120 bar and a temperature of 35 °C.

  • Detection & Collection: Monitor UV absorbance at 254 nm. The 6-methyl and 5-methyl regioisomers will elute as baseline-resolved peaks. Collect the desired fractions and evaporate under reduced pressure.

Quantitative Method Comparison

The table below summarizes the efficiency, scalability, and target application for each purification methodology.

Purification MethodTarget PurityYield RecoveryScalabilityPrimary Impurity Removed
pH-Shift Precipitation 90 - 95%> 85%High (Kilogram scale)Uncyclized intermediates, salts
Recrystallization 95 - 98%70 - 75%High (Kilogram scale)Trace regioisomers, color bodies
SFC > 99.5%80 - 90%Low to Medium (Gram scale)Stubborn regioisomers

Purification Workflow Decision Tree

G Crude Crude 3-Amino-6-methyl- 4,5-dihydro-1,2,4-triazin-5-one Assess Assess Impurity Profile (LC-MS / NMR) Crude->Assess Regio Regioisomers Present? (e.g., 5-methyl isomer) Assess->Regio SFC Supercritical Fluid Chromatography (SFC) Regio->SFC High Regioisomer Content pH pH-Shift Precipitation (Isoelectric focusing) Regio->pH Uncyclized Hydrazones / Salts Pure Highly Pure Target Compound (>99.5% HPLC) SFC->Pure Recryst Recrystallization (EtOH/H2O) pH->Recryst Recryst->Pure

Decision tree for selecting the optimal 3-amino-1,2,4-triazin-5-one purification strategy.

References

  • Limanto, J., Desmond, R. A., Gauthier, D. R., Devine, P. N., Reamer, R. A., & Volante, R. P. (2003). A Regioselective Approach to 5-Substituted-3-amino-1,2,4-triazines. Organic Letters. 3

  • Mahindra, A., et al. (2022). Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. Journal of Medicinal Chemistry. 2

  • Carbone, D., et al. (2023). Structural Manipulations of Marine Natural Products Inspire a New Library of 3-Amino-1,2,4-Triazine PDK Inhibitors Endowed with Antitumor Activity in Pancreatic Ductal Adenocarcinoma. Marine Drugs. 1

Sources

Technical Notes & Optimization

Troubleshooting

degradation pathways of 3-amino-6-methyl-4,5-dihydro-1,2,4-triazin-5-one in solution.

Welcome to the Technical Support Center for heterocyclic stability and assay development. As a Senior Application Scientist, I frequently consult with researchers facing reproducibility issues when working with 1,2,4-tri...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic stability and assay development. As a Senior Application Scientist, I frequently consult with researchers facing reproducibility issues when working with 1,2,4-triazin-5-one derivatives.

The compound 3-amino-6-methyl-4,5-dihydro-1,2,4-triazin-5-one (hereafter referred to as AMT ) contains a highly polarized triazinone core. Its stability in aqueous solutions is highly dependent on pH, temperature, and light exposure. This guide is designed to troubleshoot unexpected degradation, explain the underlying chemical causality, and provide self-validating analytical protocols to ensure your experimental integrity.

Section 1: Frequently Asked Questions (Mechanisms & Causality)

Q1: Why does my AMT standard degrade rapidly in alkaline buffers (pH > 8.0) but remain stable at pH 5.0–7.0? A: The degradation is driven by base-catalyzed nucleophilic attack. The C=N bonds within the 1,2,4-triazin-5-one ring are highly polarized, leaving the carbon atoms electron-deficient. In alkaline solutions, hydroxide ions (OH⁻) attack these positions, leading to rapid ring cleavage into open-chain intermediates (such as hydrazono-acetic acid derivatives). Research on structurally related triazinones confirms that while dissipation rates are negligible at pH 5.0 and 7.0, they can exceed 74% within hours in alkaline conditions[1].

Q2: I am observing inconsistent degradation rates across different temperature batches. What is the kinetic model? A: The degradation of triazinone derivatives typically follows pseudo-first-order kinetics[2]. Temperature significantly accelerates both hydrolysis and oxidative degradation. According to the Arrhenius equation, increasing the solution temperature from 20 °C to 30 °C can drastically reduce the degradation half-life (DT50)[3]. If your autosampler or benchtop environment fluctuates in temperature, you will observe high inter-assay variability.

Q3: How can I differentiate between photolytic degradation and chemical hydrolysis in my samples? A: Photolysis primarily induces the generation of reactive oxygen species, such as hydroxyl radicals (•OH), which attack the triazinone ring leading to oxidative deamination or complete ring cleavage[4]. Hydrolysis, conversely, typically yields 6-methyl-1,2,4-triazine-3,5-dione via simple substitution of the amino group. To differentiate, run a dark control parallel to a UV-exposed sample. If the dark control is stable but the exposed sample degrades, the mechanism is photolytic[4].

Section 2: Visualizing the Degradation Pathways

To effectively troubleshoot, you must understand the molecular fate of your compound. Below is the chemical logic mapping the degradation of the triazinone core.

DegradationPathway AMT 3-amino-6-methyl-4,5-dihydro- 1,2,4-triazin-5-one Deam 6-methyl-1,2,4-triazine- 3,5-dione AMT->Deam Hydrolysis (Acidic/Neutral) RingOpen Open-chain Intermediates (Hydrazones/Acids) AMT->RingOpen Base Catalysis (pH > 8.0) AMT->RingOpen •OH Radicals (UV/Oxidation) Deam->RingOpen Oxidation Min Mineralization (CO2, H2O, NH4+) RingOpen->Min Complete Degradation

Chemical degradation pathways of the 1,2,4-triazin-5-one core in solution.

Section 3: Quantitative Data & Kinetic Parameters

Use the following reference table to predict the behavior of AMT in your specific buffer systems.

ConditionpH RangeTemp (°C)Est. Half-life (DT50)Primary Degradation Mechanism
Acidic < 4.020Moderate (Days)Acid-catalyzed deamination
Neutral 5.0 - 7.020Stable (> Weeks)Minimal hydrolysis[1]
Alkaline > 8.020Rapid (< Hours)Base-catalyzed ring cleavage[1]
UV Exposed 7.025Rapid (Minutes)Photolytic •OH radical attack[4]
Oxidative 7.020Instant (Seconds)Advanced oxidative cleavage[2]

Section 4: Self-Validating Troubleshooting Protocol

When investigating unexplained loss of AMT, do not simply repeat the experiment. Implement the following Self-Validating LC-MS/MS Workflow to isolate the variable causing the degradation.

Step 1: Controlled Sample Quenching
  • Action: If studying oxidative or photolytic degradation, quench the reaction immediately by adding 10 mM ascorbic acid to the aliquot.

  • Causality: Ascorbic acid rapidly scavenges residual hydroxyl radicals, freezing the degradation profile at the exact time point. This prevents artificial ex-vivo degradation while the sample sits in the autosampler queue.

Step 2: Chromatographic Separation
  • Action: Use a C18 reversed-phase column. Mobile Phase A: 0.1% Formic acid in Water. Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Causality: The acidic modifier (formic acid) protonates the residual amino group on the triazine ring. This prevents secondary interactions with free silanols on the column (preventing peak tailing) and ensures consistent, high-efficiency ionization in the ESI+ source.

Step 3: Mass Spectrometry Detection
  • Action: Monitor the MRM transitions for the parent AMT and its primary deaminated metabolite (6-methyl-1,2,4-triazine-3,5-dione).

  • Causality: Tracking both the parent and the metabolite simultaneously allows you to determine if the loss of signal is due to chemical degradation or simply physical precipitation/adsorption.

Step 4: The Validation Checkpoint (Critical)
  • Action: Calculate the molar mass balance. The sum of the parent compound and quantified degradation products must equal 100% (± 5%) of the initial starting concentration.

  • Causality: If the mass balance is < 95%, you have an unmonitored pathway. The compound is either undergoing complete ring cleavage into highly polar, unretained fragments (eluting in the void volume), or it is irreversibly adsorbing to the glass vial walls.

Troubleshooting Issue Unexplained Loss of Target Compound CheckPH Measure Solution pH Issue->CheckPH IsAlkaline pH > 8.0? CheckPH->IsAlkaline IsAcidic pH < 4.0? CheckPH->IsAcidic Buffer Adjust to pH 5.0-7.0 Use Phosphate Buffer IsAlkaline->Buffer Yes (Base Hydrolysis) CheckLight Assess Light Exposure IsAlkaline->CheckLight No IsAcidic->Buffer Yes (Acid Catalysis) IsAcidic->CheckLight No LCMS Run LC-MS/MS Validate Mass Balance Buffer->LCMS Amber Switch to Amber Vials Store at 4°C CheckLight->Amber Exposed to UV/Vis Amber->LCMS

Troubleshooting logic tree for resolving unexplained triazinone degradation.

References

  • Electrocatalytic degradation of the herbicide metamitron using lead dioxide anode: influencing parameters, intermediates, and reaction pathways. PubMed / NIH. Available at:[Link][2]

  • Characterization and genome functional analysis of a novel metamitron-degrading strain Rhodococcus sp. MET via both triazinone and phenyl ring cleavage. SciSpace. Available at:[Link][1]

  • Influencing Factors, Kinetics, and Pathways of Pesticide Degradation by Chlorine Dioxide and Ozone: A Comparative Review. MDPI. Available at:[Link][3]

  • PHOTOCATALYTIC DEGRADATION OF METAMITRON (HERBICIDE) IN AQUEOUS SOLUTION USING ANATASE TiO2. IJATES. Available at:[Link][4]

Sources

Optimization

overcoming resistance to 3-amino-6-methyl-4,5-dihydro-1,2,4-triazin-5-one

Subject: Overcoming Resistance to 3-amino-6-methyl-4,5-dihydro-1,2,4-triazin-5-one (3-AMDT) Welcome to the Application Scientist Support Center. 3-amino-6-methyl-4,5-dihydro-1,2,4-triazin-5-one (3-AMDT) is a potent triaz...

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Author: BenchChem Technical Support Team. Date: March 2026

Subject: Overcoming Resistance to 3-amino-6-methyl-4,5-dihydro-1,2,4-triazin-5-one (3-AMDT)

Welcome to the Application Scientist Support Center. 3-amino-6-methyl-4,5-dihydro-1,2,4-triazin-5-one (3-AMDT) is a potent triazinone derivative acting as a Photosystem II (PSII) inhibitor. Like other triazinones, it binds to the QB-binding niche on the D1 protein, blocking electron transport and triggering lethal reactive oxygen species (ROS) production.

When your model organisms (e.g., agricultural weeds or experimental algae) exhibit resistance, the causality typically bifurcates into Target-Site Resistance (TSR) or Non-Target-Site Resistance (NTSR) . This guide provides self-validating troubleshooting protocols to isolate and overcome these mechanisms.

FAQ Section 1: Target-Site Resistance (TSR) Diagnostics

Q: My model organism survives high doses of 3-AMDT, and chlorophyll fluorescence (Fv/Fm) does not drop post-application. What is the mechanistic cause? A: A sustained Fv/Fm ratio indicates that 3-AMDT is failing to bind to the D1 protein. This is the hallmark of Target-Site Resistance (TSR), driven by point mutations in the chloroplast psbA gene[1]. The substitution of specific amino acids alters the conformational shape of the QB-binding niche[2]. While the classic Ser264Gly mutation prevents binding of many PSII inhibitors, specific mutations such as Ala251Val, Leu218Val, and Phe274Val are highly diagnostic for triazinone resistance[1][3][4].

Protocol 1: Self-Validating psbA Sequencing Workflow

  • DNA Extraction: Isolate genomic DNA from young leaf tissue using a standard CTAB-based protocol.

  • PCR Amplification: Amplify the chloroplast psbA gene using primers flanking the highly conserved QB-binding niche (specifically targeting codons 210–280).

  • Internal Validation Step: Always run a known susceptible wild-type (WT) control alongside your resistant samples. This validates PCR fidelity and provides an exact baseline for sequence alignment, ensuring sequencing artifacts are not misidentified as mutations.

  • Sanger Sequencing & Alignment: Sequence the amplicon and align it against the WT control. Look for specific nucleotide transitions resulting in amino acid substitutions at positions 218, 219, 251, 264, or 274[1][3].

FAQ Section 2: Non-Target-Site Resistance (NTSR) & Metabolic Assays

Q: My psbA sequence is wild-type, and initial Fv/Fm drops after 3-AMDT application, but the organism recovers after 72 hours. How do I troubleshoot this? A: Initial PSII inhibition followed by recovery strongly suggests Non-Target-Site Resistance (NTSR) via enhanced metabolism. In this scenario, Cytochrome P450 monooxygenases (CYPs) rapidly degrade the 1,2,4-triazin-5-one ring into inactive polar metabolites before lethal ROS accumulation reaches the point of no return[5][6].

Protocol 2: Self-Validating Cytochrome P450 Inhibition Assay

  • Preparation: Cultivate both resistant and susceptible biotypes to the 2-3 true-leaf stage.

  • Inhibitor Pre-treatment: Apply a known CYP450 inhibitor, such as Piperonyl Butoxide (PBO) or Malathion, 2 hours prior to 3-AMDT application[6].

  • Internal Validation Step: Include an "Inhibitor-Only" control arm. This ensures that PBO/Malathion does not cause phytotoxicity independent of 3-AMDT, validating that any observed mortality is strictly due to the restoration of 3-AMDT efficacy.

  • Herbicide Application & Evaluation: Apply 3-AMDT at established GR50 rates. If the resistance is CYP-mediated, the addition of the P450 inhibitor will reverse the resistance phenotype, significantly reducing the GR50 of the resistant biotype back to susceptible levels[5].

Data Presentation: Resistance Factors & Mechanisms

Table 1: Resistance Factors (RF) and Mechanisms for Triazinone Derivatives (3-AMDT)

Resistance MechanismTarget Gene / EnzymePrimary Mutation / DriverResistance Factor (RF)Cross-Resistance Profile
Target-Site (TSR)psbA (D1 Protein)Ala251Val>100xTriazinones (High)
Target-Site (TSR)psbA (D1 Protein)Ser264Gly>50xTriazines, Triazinones
Target-Site (TSR)psbA (D1 Protein)Phe274Val~3x - 8xTriazinones, Ureas
Non-Target-Site (NTSR)Cytochrome P450CYP-mediated degradation~2x - 5xVariable (Metabolic)
Mandatory Visualizations

Workflow Start Suspected 3-AMDT Resistance Fluor Chlorophyll a Fluorescence (Fv/Fm & JIP-test) Start->Fluor PSII_Fail No PSII Inhibition (Target-Site Suspected) Fluor->PSII_Fail Sustained Fv/Fm PSII_Work PSII Inhibited Initially (Metabolic Suspected) Fluor->PSII_Work Fv/Fm Drops, Recovers Seq Sequence psbA Gene (D1 Protein) PSII_Fail->Seq P450 P450 Inhibitor Assay (+ PBO / Malathion) PSII_Work->P450 Mut Mutation Found (e.g., Ala251Val) Seq->Mut NTSR Resistance Reversed (CYP450 NTSR) P450->NTSR

Diagnostic workflow separating target-site (psbA) and non-target-site (CYP450) 3-AMDT resistance.

Mechanism AMDT 3-AMDT (Triazinone) D1 D1 Protein (psbA) QB-Binding Niche AMDT->D1 Binds ETC Photosynthetic Electron Transport D1->ETC Blocks ROS ROS Generation & Cell Death ETC->ROS Triggers Mut Target-Site Resistance (Conformational Change) Mut->D1 Prevents binding CYP Cytochrome P450 (Enhanced Metabolism) CYP->AMDT Degrades Metab Inactive Metabolites CYP->Metab

3-AMDT mechanism of action (PSII inhibition) and the two primary resistance bypass pathways.

References
  • [5] Metribuzin resistance via enhanced metabolism in a multiple herbicide resistant Lolium rigidum population. National Institutes of Health (NIH).[Link]

  • [2] Mechanisms of evolved herbicide resistance. National Institutes of Health (NIH) - PMC.[Link]

  • [3] Widespread herbicide resistance in pigweed species in Ontario carrot production is due to multiple photosystem II mutations. Canadian Science Publishing.[Link]

  • [1] Target-Site Mutations Conferring Herbicide Resistance. MDPI.[Link]

  • [6] Non-target-Site Resistance in Lolium spp. Globally: A Review. Frontiers.[Link]

  • [4] A novel psbA mutation (Phe274–Val) confers resistance to PSII herbicides in wild radish (Raphanus raphanistrum). University of Western Australia (UWA).[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 3-Amino-6-methyl-4,5-dihydro-1,2,4-triazin-5-one Workflows

Introduction As a core intermediate in the synthesis of 1,2,4-triazinone herbicides (e.g., Metribuzin, Metamitron derivatives) and various biologically active heterocycles, 3-amino-6-methyl-4,5-dihydro-1,2,4-triazin-5-on...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

As a core intermediate in the synthesis of 1,2,4-triazinone herbicides (e.g., Metribuzin, Metamitron derivatives) and various biologically active heterocycles, 3-amino-6-methyl-4,5-dihydro-1,2,4-triazin-5-one presents unique handling and reactivity challenges. This support guide addresses the most common inconsistencies encountered by researchers during its synthesis, structural characterization, and downstream functionalization.

Section 1: Synthesis & Ring Cyclization Issues

Q: My cyclization of aminoguanidine bicarbonate and pyruvic acid yields a complex mixture with low recovery of the target triazinone. How can I improve the yield and purity?

A: The formation of the 1,2,4-triazine ring from aminoguanidine and an α -keto acid is highly pH- and temperature-dependent. The reaction proceeds via an intermediate guanylhydrazone. If the pH is too low, the nucleophilicity of the amidrazone nitrogen is suppressed, halting cyclization. If the pH is too high, pyruvic acid undergoes competitive aldol-type condensations .

Protocol for Optimized Cyclization:

  • Condensation: Dissolve 1.0 eq of aminoguanidine bicarbonate in distilled water. Slowly add 1.0 eq of pyruvic acid dropwise at room temperature.

  • Degassing: Stir until the evolution of CO₂ gas completely ceases (indicating the formation of the intermediate guanylhydrazone).

  • pH Adjustment (Critical Step): Adjust the pH of the solution to exactly 9.0–9.5 using 2M NaOH. Causality: This specific basicity deprotonates the intermediate, dramatically increasing the nucleophilicity of the terminal nitrogen required to attack the carboxylate carbon and close the ring.

  • Cyclization: Reflux the basic mixture for 2 to 4 hours.

  • Precipitation: Cool the reaction mixture to 5°C in an ice bath. Adjust the pH to 4.5–5.0 using glacial acetic acid to precipitate the target 3-amino-6-methyl-4,5-dihydro-1,2,4-triazin-5-one.

  • Isolation: Filter the precipitate, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum at 50°C.

Section 2: Tautomerism and NMR Inconsistencies

Q: My ¹H-NMR spectra show inconsistent chemical shifts and varying integration ratios for the N-H and NH₂ protons depending on the batch and solvent. Is my product impure?

A: Not necessarily. The 3-amino-1,2,4-triazin-5-one scaffold exhibits complex prototropic tautomerism. The compound can exist as the 5(2H)-one, 5(4H)-one, or the 3-imino-tetrahydro tautomer. Computational and crystallographic studies demonstrate that the 5(2H)-one tautomer is thermodynamically the most stable in the solid state and in polar aprotic solvents .

However, trace moisture or acidic/basic impurities in your NMR solvent can shift the equilibrium or accelerate proton exchange, leading to broadened, merged, or shifted signals.

Troubleshooting Step: Always use strictly anhydrous DMSO-d₆. If proton exchange is still too fast to resolve the exocyclic NH₂ and endocyclic NH signals, cool the NMR probe to 10°C to slow the exchange rate.

Tautomerism A 3-amino-6-methyl- 1,2,4-triazin-5(2H)-one (Most Stable) B 3-amino-6-methyl- 1,2,4-triazin-5(4H)-one A->B Proton Transfer (Solvent Dependent) C 3-imino-6-methyl- 2,3,4,5-tetrahydro- 1,2,4-triazin-5-one B->C Imine-Enamine Tautomerization

Prototropic tautomeric equilibrium of 3-amino-6-methyl-1,2,4-triazin-5-one.

Section 3: Regioselectivity in Downstream Alkylation

Q: When attempting to alkylate the triazinone ring, I get a mixture of N-2, N-4, and O-alkylated products. How do I control the regioselectivity?

A: The ambidentate nature of the 1,2,4-triazin-5-one ring means that alkylation is governed by the Hard-Soft Acid-Base (HSAB) principle and the choice of base/solvent. You must tailor your reaction conditions to favor either kinetic or thermodynamic control.

  • For N-4 Alkylation (Thermodynamic Control): Use a strong, soft base (e.g., NaH) in a polar aprotic solvent (DMF) and apply heat (80°C). The N-4 position is more sterically hindered but yields the thermodynamically favored product.

  • For N-2 Alkylation (Kinetic Control): Use a milder base (e.g., K₂CO₃) in acetone or acetonitrile at room temperature. The N-2 position is sterically more accessible, making it the kinetic product.

  • For O-Alkylation: Use Ag₂CO₃ in a non-polar solvent (toluene). The hard silver ion coordinates with the hard oxygen atom, directing the electrophile to the oxygen.

Alkylation SM 3-amino-6-methyl- 1,2,4-triazin-5-one N4 N-4 Alkylated Product (Thermodynamic) SM->N4 NaH, DMF, 80°C (Soft Base/High Temp) N2 N-2 Alkylated Product (Kinetic) SM->N2 K2CO3, Acetone, 25°C (Mild Base/Low Temp) O O-Alkylated Product (Hard Electrophile) SM->O Ag2CO3, Toluene (Hard Acid-Base Interaction)

Reaction pathways for the regioselective alkylation of the 1,2,4-triazin-5-one scaffold.

Section 4: Schiff Base (Azomethine) Formation

Q: I am trying to synthesize an azomethine derivative by reacting the 3-amino group with an aromatic aldehyde, but the conversion is extremely low. Why?

A: The exocyclic 3-amino group of 1,2,4-triazin-5-ones is highly deactivated due to the electron-withdrawing nature of the adjacent imine and carbonyl groups of the triazine ring. It acts more like an amide or urea nitrogen than a typical aliphatic or aromatic amine. Standard room-temperature condensation will fail.

Protocol for High-Yield Schiff Base Formation:

  • Setup: Combine 1.0 eq of the triazinone and 1.2 eq of the target aldehyde in anhydrous toluene.

  • Catalysis: Add 0.1 eq of p-Toluenesulfonic acid (p-TsOH). Causality: The acid protonates the aldehyde carbonyl, drastically increasing its electrophilicity to compensate for the poor nucleophilicity of the 3-amino group.

  • Dehydration: Reflux the mixture under a Dean-Stark trap for 12-24 hours. Continuous removal of water is mandatory to drive the equilibrium forward.

  • Workup: Cool the mixture to room temperature. Filter the precipitated azomethine product, wash with cold ethanol to remove unreacted aldehyde, and dry.

Summary of Reaction Parameters

Property / ReactionTarget OutcomeOptimal ConditionsMechanistic Rationale
NMR Characterization Resolve NH/NH₂ signalsAnhydrous DMSO-d₆, 10°CSlows prototropic exchange between 5(2H) and 5(4H) forms.
Ring Cyclization Maximize yield & puritypH 9.0–9.5, RefluxEnhances nucleophilicity of the intermediate guanylhydrazone.
Alkylation N-4 AlkylationNaH, DMF, 80°CThermodynamic control favors the more stable N-4 position.
Alkylation N-2 AlkylationK₂CO₃, Acetone, 25°CKinetic control favors the sterically accessible N-2 position.
Schiff Base Formation Exocyclic AzomethineToluene, p-TsOH, Dean-StarkAcid catalysis overcomes the low nucleophilicity of the 3-amino group.

References

  • Uchytilova, V., Fiedler, P., Prystas, M., & Gut, J. (1971). On the chemistry of 1,2,4-triazine I. Synthesis of substituted 1,2,4-triazin-5-ones from α-keto acid amidrazone derivatives. Collection of Czechoslovak Chemical Communications, 36(8), 1955-1965.[Link]

  • Jalilian, M. R., & Zahedi-Tabrizi, M. (2008). The most stable tautomer of 3-amino-1,2,4-triazin-5-one and its structural geometry. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 70(5), 1020-1024.[Link]

Optimization

Technical Support Center: Synthesis of 3-Amino-6-methyl-4,5-dihydro-1,2,4-triazin-5-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot the synthesis of 3-amino-6-methyl-4,5-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot the synthesis of 3-amino-6-methyl-4,5-dihydro-1,2,4-triazin-5-one. This molecule is a critical heterocyclic intermediate, but its synthesis is notoriously sensitive to kinetic and thermodynamic parameters.

Below, you will find a mechanistic breakdown, troubleshooting FAQs, quantitative data on side reactions, and a self-validating Standard Operating Protocol (SOP) to ensure high-yield, reproducible results.

Mechanistic Overview & Competing Pathways

The synthesis of 1,2,4-triazine scaffolds typically proceeds via the condensation of an α -keto acid (pyruvic acid) with an amidrazone or aminoguanidine derivative[1]. This is a two-stage cascade:

  • Kinetic Stage (Hydrazone Formation): Rapid, acid-catalyzed condensation of the highly nucleophilic primary hydrazine amine with the ketone of pyruvic acid.

  • Thermodynamic Stage (Intramolecular Cyclization): Slower, base-promoted nucleophilic attack of the terminal guanidine nitrogen onto the carboxylate carbon, eliminating water to form the triazine ring.

However, multicomponent and stepwise reactions involving pyruvic acid are highly sensitive to their microenvironment[2]. Failure to control pH, temperature, and addition rates will activate competing side pathways, as illustrated below.

Mechanism PA Pyruvic Acid Hydrazone Hydrazone Intermediate [M+H]+ 145 PA->Hydrazone Condensation (pH 3-4, 0-5 °C) Polymer Aldol Polymers (Tarry Byproducts) PA->Polymer Excess Heat/Base AG Aminoguanidine B. AG->Hydrazone Hydrolysis Hydrazine + Urea (Degradation) AG->Hydrolysis Prolonged Extremes Hydrazone->Hydrazone Incomplete Heating Product 3-Amino-6-methyl-4,5-dihydro- 1,2,4-triazin-5-one [M+H]+ 127 Hydrazone->Product Cyclization (Reflux, pH 8-9)

Reaction mechanism and common side pathways in 1,2,4-triazin-5-one synthesis.

Troubleshooting FAQs

Q1: My reaction mixture turns dark brown/black during the addition phase, and the final yield is severely reduced. What causes this? Causality: Pyruvic acid contains an α -keto group and highly enolizable methyl protons. If the temperature exceeds 10 °C during the initial mixing, or if the local pH is too basic, the enolate of pyruvic acid rapidly attacks another pyruvic acid molecule. This triggers a cascade of aldol-type condensations and dehydrations, forming complex, dark-colored polymeric tars before the aminoguanidine can react. Solution: Strictly control the thermodynamics of the addition phase. Add pyruvic acid dropwise to a pre-cooled (0–5 °C) aqueous suspension of aminoguanidine bicarbonate. Do not allow the internal temperature to exceed 5 °C until the addition is complete.

Q2: LC-MS analysis of my crude mixture shows a dominant peak at m/z 145 [M+H]⁺ and very little of the target triazinone (m/z 127 [M+H]⁺). Why is the cyclization failing? Causality: You have kinetically trapped the reaction at the uncyclized pyruvic acid aminoguanidyl hydrazone intermediate. Cyclization requires the terminal nitrogen of the guanidine moiety to attack the carboxylate carbon. If the pH is too low (acidic), this terminal nitrogen remains protonated (as an ammonium/guanidinium cation) and is completely non-nucleophilic. Solution: The reaction requires a pH shift. After the hydrazone forms at pH 3–4, you must deliberately adjust the pH to 8.0–9.0 using aqueous NaOH or Na₂CO₃. This deprotonates the guanidine nitrogen, restoring its nucleophilicity, allowing cyclization to proceed upon refluxing.

Q3: I am detecting significant amounts of hydrazine and urea in my aqueous waste stream, and my stoichiometry is off. What is degrading? Causality: Aminoguanidine is susceptible to hydrolytic cleavage. When subjected to prolonged heating (>6 hours) in strongly acidic or basic aqueous media, the guanidine moiety hydrolyzes, irreversibly degrading into hydrazine and urea. Solution: Avoid extended reflux times. Rely on In-Process Controls (IPCs) to monitor the disappearance of the hydrazone intermediate, and terminate the reflux immediately once the intermediate falls below 2%.

Quantitative Impact of Side Reactions

To assist with rapid diagnostics, use the following matrix to identify and correct deviations based on analytical markers.

Side Reaction / ImpurityPrimary CauseVisual / Analytical MarkerTypical Yield ImpactCorrective Action
Aldol Polymerization High temperature during pyruvic acid additionDark brown/black tar; insoluble organic residue-20% to -50%Maintain 0–5 °C during addition; ensure vigorous stirring.
Uncyclized Hydrazone Insufficient pH adjustment or inadequate reflux timeLC-MS peak at m/z 145 [M+H]⁺-10% to -40%Adjust pH to 8.0–9.0; ensure 2–4 hours of reflux.
Aminoguanidine Hydrolysis Prolonged reflux (>6h) or extreme pHUrea/Hydrazine detected in aqueous waste stream-5% to -15%Strictly limit reflux time; utilize IPCs to halt heating.
Regioisomer Formation Poor pH buffering during cyclizationSplit peaks in NMR/HPLC (isomeric mixture)-5% to -10%Maintain strict pH control (do not exceed pH 9.5).

Self-Validating Experimental Protocol (SOP)

A robust protocol must be a self-validating system. Do not proceed to the next thermodynamic stage without confirming the success of the previous step via In-Process Controls (IPCs).

Workflow Step1 1. Hydrazone Formation Mix reagents at 0-5 °C IPC1 IPC 1: HPLC Check >95% Hydrazone? Step1->IPC1 Step2 2. pH Adjustment Adjust to pH 8.0-9.0 IPC1->Step2 Yes Fail1 Continue Stirring at RT IPC1->Fail1 No Step3 3. Cyclization Reflux for 2-4 hours Step2->Step3 IPC2 IPC 2: HPLC Check <2% Hydrazone remaining? Step3->IPC2 Step4 4. Crystallization Cool to 5 °C, Filter IPC2->Step4 Yes Fail2 Extend Reflux Check pH IPC2->Fail2 No Fail1->IPC1 Fail2->IPC2

Self-validating experimental workflow and In-Process Control (IPC) logic.

Step-by-Step Methodology:
  • Preparation: Suspend aminoguanidine bicarbonate (1.05 eq) in deionized water. Cool the reactor to 0–5 °C using an ice-water bath.

  • Kinetic Addition: Add pyruvic acid (1.00 eq) dropwise over 30–45 minutes. Maintain vigorous stirring. The evolution of CO₂ gas will be observed.

  • Hydrazone Maturation: Allow the mixture to stir for 1 hour at room temperature.

    • IPC 1 Validation: Pull an aliquot for HPLC/LC-MS. Confirm the disappearance of pyruvic acid and the formation of the hydrazone intermediate (m/z 145). Do not proceed until >95% conversion is achieved.

  • pH Shift: Carefully add 2M NaOH dropwise until the pH of the solution stabilizes between 8.0 and 9.0.

  • Thermodynamic Cyclization: Heat the mixture to reflux (approx. 100 °C) for 2 to 4 hours.

    • IPC 2 Validation: Pull an aliquot for HPLC. The cyclization is complete when the hydrazone intermediate peak area is <2%.

  • Isolation: Cool the reaction mixture slowly to 5 °C to induce crystallization. Filter the resulting off-white precipitate, wash with ice-cold water, and dry under vacuum at 50 °C to yield pure 3-amino-6-methyl-4,5-dihydro-1,2,4-triazin-5-one.

References

  • A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025) Source: RSC Advances URL:[Link]

  • Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles Source: Frontiers in Chemistry (via PMC) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting the pH-Dependent Stability of 3-Amino-6-methyl-4,5-dihydro-1,2,4-triazin-5-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers encountering stability issues when handling highly functionalized azaheterocycles.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers encountering stability issues when handling highly functionalized azaheterocycles. 3-Amino-6-methyl-4,5-dihydro-1,2,4-triazin-5-one (CAS 1004-04-2) is a critical intermediate in the synthesis of agrochemicals and targeted therapeutics (such as selective PDK1 inhibitors)[1].

However, the 1,2,4-triazine ring is inherently electron-deficient. The presence of three nitrogen atoms in the ring system introduces significant vulnerability to nucleophilic attack, making the molecule highly sensitive to pH fluctuations[2]. Below is a comprehensive troubleshooting guide designed to explain the causality behind these degradation pathways and provide self-validating protocols to ensure the integrity of your experimental data.

Mechanistic Overview of pH-Dependent Degradation

Before diving into specific troubleshooting scenarios, it is crucial to visualize the chemical behavior of the triazine core under environmental stress.

G cluster_acidic Acidic Conditions (pH < 4) cluster_basic Alkaline Conditions (pH > 9) A 3-Amino-6-methyl-4,5-dihydro- 1,2,4-triazin-5-one (Intact Core) B1 Protonation at N2/N4 (Increased Electrophilicity) A->B1 [H+] Catalyst C1 Hydroxide (OH-) Attack at C5 Carbonyl / C3 Imine A->C1 [OH-] Catalyst B2 Nucleophilic Attack by H2O at C3 Position B1->B2 B3 Deamination or Ring Cleavage B2->B3 C2 Cleavage of N4-C5 or N2-C3 Bonds C1->C2 C3 Irreversible Ring Opening C2->C3

Mechanistic pathways of pH-dependent degradation for 1,2,4-triazin-5-one derivatives.

Troubleshooting Guide & FAQs

Q1: I am observing rapid signal loss of the compound when formulating in acidic buffers (pH < 4.0). Why is this happening? The Causality: The 1,2,4-triazine ring is naturally electron-withdrawing. In an acidic environment, the ring nitrogens (specifically N2 or N4) become protonated. This protonation dramatically increases the electrophilicity of the adjacent C3 carbon. Consequently, water acts as a nucleophile and attacks the C3 position. This leads to hydrolytic deamination (converting the 3-amino group to a hydroxyl group, forming a 3,5-dione derivative) or complete ring cleavage into aminoguanidine and pyruvic acid derivatives[2]. The Fix: Avoid storing stock solutions in acidic media. If your assay requires low pH, prepare the solution immediately prior to use and maintain the temperature at 2-8°C to suppress the kinetic rate of hydrolysis[3].

Q2: During HPLC analysis of samples stored in alkaline media (pH > 9.0), new unidentified peaks appear while the parent peak vanishes. What are these degradants? The Causality: Under alkaline conditions, the hydroxide ion (OH⁻) is a potent nucleophile. It directly attacks the C5 carbonyl carbon or the C3 imine carbon. This nucleophilic attack causes the cleavage of the N4-C5 or N2-C3 bonds, leading to irreversible ring opening[2]. The new peaks you are observing in your chromatogram are acyclic hydrazone derivatives resulting from this structural collapse. The Fix: Neutralize alkaline samples immediately after your reaction is complete. Do not leave the compound in basic buffers for extended periods.

Q3: My biological assay results at neutral pH (7.4) are highly inconsistent day-to-day. Is the compound unstable at neutral pH? The Causality: While 3-amino-1,2,4-triazine derivatives are most stable near neutral pH, they are not immune to degradation. Inconsistent results are a classic hallmark of compound instability over time, which lowers the effective concentration of the active parent molecule[3]. Furthermore, 1,2,4-triazines are highly susceptible to photodegradation (UV light) and trace-metal catalyzed oxidation[4]. The Fix: Always prepare fresh working solutions. Store primary stocks in anhydrous organic solvents (like LC-MS grade Acetonitrile) at -20°C in amber vials to prevent photolytic breakdown.

Quantitative Stability Summary

To assist in your experimental planning, below is a consolidated stability profile of the compound across different pH environments.

pH ConditionDominant Chemical MechanismEstimated Half-Life (25°C)Primary Degradants
pH < 4.0 Acidic Hydrolysis (Protonation-driven)< 4 hours6-methyl-1,2,4-triazine-3,5-dione, Aminoguanidine
pH 6.5 - 7.5 Photodegradation / Trace Oxidation> 72 hours (in dark)Trace photoproducts
pH > 9.0 Basic Hydrolysis (OH⁻ driven ring opening)< 2 hoursAcyclic hydrazone derivatives, Pyruvates
Experimental Protocol: Self-Validating Forced Degradation Assay

To truly understand the stability of your specific formulation, you must run a forced degradation study. Do not simply measure the disappearance of the parent peak; you must prove that the loss is due to chemical degradation and not physical precipitation. This protocol utilizes an internal standard to create a self-validating system .

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 1.0 mg/mL primary stock of 3-amino-6-methyl-4,5-dihydro-1,2,4-triazin-5-one in anhydrous LC-MS grade Acetonitrile. Rationale: Eliminates premature aqueous hydrolysis.

  • Buffer Matrix Setup: Prepare three 50 mM buffer systems: Acetate (pH 3.0), Phosphate (pH 7.4), and Borate (pH 10.0).

  • Spiking & Internal Standard (Critical Step): Dilute the stock to 100 µg/mL in each buffer. Spike each solution with 50 µg/mL of a stable Internal Standard (IS) (e.g., Caffeine). Rationale: If both the parent and IS peaks drop simultaneously, your compound is precipitating. If only the parent drops, chemical degradation is confirmed.

  • Incubation: Incubate the vials at 37°C in dark, sealed amber vials. Rationale: Isolates hydrolytic degradation from confounding photodegradation variables.

  • Quenching: At defined time points (0, 1, 2, 4, 8, 24 hours), extract 100 µL aliquots. Immediately quench the pH 3.0 and pH 10.0 samples by mixing them 1:1 with a neutralizing buffer (pH 7.4) to halt the degradation kinetics.

  • HPLC-UV Analysis: Inject the quenched samples onto a C18 Reversed-Phase column. Use a gradient of Water/Acetonitrile (with 0.1% Formic Acid). Monitor at the specific UV max for the triazine ring.

  • Mass Balance Validation: Calculate the mass balance. The sum of the parent peak area and emerging degradant peak areas (adjusted for response factors) should remain relatively constant over time[3].

Sources

Optimization

Technical Support Center: Optimizing 3-Amino-6-methyl-4,5-dihydro-1,2,4-triazin-5-one Synthesis

Welcome to the Application Scientist Support Center. This guide provides causal troubleshooting, validated protocols, and mechanistic insights to minimize byproducts during the synthesis of 3-amino-6-methyl-4,5-dihydro-1...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide provides causal troubleshooting, validated protocols, and mechanistic insights to minimize byproducts during the synthesis of 3-amino-6-methyl-4,5-dihydro-1,2,4-triazin-5-one. This compound is a critical heterocyclic scaffold in drug development and agrochemical formulation. However, the condensation of aminoguanidine with pyruvic acid is notoriously prone to side reactions. This guide is structured to help you understand the reaction dynamics, troubleshoot failures, and implement a self-validating workflow.

Mechanistic Pathway & Byproduct Origins

Understanding the causality of byproduct formation requires analyzing the two-step synthesis cascade:

  • Kinetic Condensation : Aminoguanidine bicarbonate reacts with pyruvic acid to form a hydrazone intermediate.

  • Thermodynamic Cyclization : The intermediate undergoes base-catalyzed intramolecular ring closure to form the triazinone core.

Byproducts primarily arise when the delicate balance of pH and temperature is disrupted, leading to alternative mechanistic pathways.

SynthesisPathway AG Aminoguanidine Bicarbonate Hydrazone Hydrazone Intermediate (Uncyclized) AG->Hydrazone Condensation (pH 3-4) PA Pyruvic Acid (or Ester) PA->Hydrazone Aldol Aldol Condensation (Zymonic Acid/OMPD) PA->Aldol Base/Heat (Side Reaction) Product 3-amino-6-methyl-4,5-dihydro- 1,2,4-triazin-5-one Hydrazone->Product Cyclization (Base/Heat) Degradation Hydrolysis/Degradation Products Hydrazone->Degradation Prolonged Heating Extreme pH

Reaction pathway for 3-amino-6-methyl-4,5-dihydro-1,2,4-triazin-5-one and byproduct formations.

Troubleshooting Guide: Causality & Solutions

Q1: My reaction mixture turns dark brown/black, and the yield of the target triazinone is exceptionally low. What is causing this? Causality : This is a classic symptom of pyruvic acid self-condensation. Because it possesses an alpha-keto structure, pyruvate can undergo a rapid homo-aldol condensation to form 2-methyl-4-oxopent-2-enedioic acid (OMPD) or zymonic acid[1]. This polymerization occurs when the local concentration of pyruvic acid is high or if the pH is too basic before the aminoguanidine can react. Solution : Implement a reverse-addition strategy. Slowly add pyruvic acid to a pre-acidified solution of aminoguanidine bicarbonate. Maintain the temperature strictly below 10°C during addition to kinetically favor hydrazone formation over aldol condensation.

Q2: HPLC analysis shows a massive peak for the intermediate, but very little of the final cyclized product. How do I drive the cyclization? Causality : The heterocyclization of aminoguanidine condensation products requires specific thermodynamic activation and pH control[2]. If the pH is too low (acidic), the imine nitrogen remains protonated, preventing the nucleophilic attack required for ring closure. Solution : After confirming the hydrazone intermediate via In-Process Control (IPC), adjust the pH to 8.5–9.0 using NaOH or KOH, and elevate the temperature to 80–90°C. The basic environment deprotonates the intermediate, activating the intramolecular cyclization.

Q3: I am observing a high degree of hydrolysis byproducts. How can I prevent this? Causality : Prolonged heating of the cyclized product in a highly aqueous, basic medium leads to the hydrolysis of the newly formed triazinone ring or the cleavage of the exocyclic amino group. Solution : Strictly monitor the cyclization via HPLC. Once the intermediate peak area drops below 2%, immediately quench the reaction by cooling the mixture to 5°C and neutralizing to pH 7 to precipitate the product and halt degradation.

Validated Experimental Protocol: A Self-Validating System

This protocol is designed with built-in validation checkpoints (In-Process Controls) to ensure each mechanistic step is complete before proceeding. This prevents cascading failures and minimizes byproduct generation.

Phase 1: Hydrazone Formation (Kinetic Control)
  • Preparation : Suspend 1.0 equivalent of aminoguanidine bicarbonate in distilled water. Slowly add concentrated HCl (approx. 1.0 eq) until the solid dissolves and the pH stabilizes at 3.5. Causality: Acidification liberates CO₂ and generates the highly reactive aminoguanidine hydrochloride, which is essential for efficient condensation[3].

  • Addition : Cool the reactor to 0–5°C using an ice bath. Add 1.05 equivalents of pyruvic acid dropwise over 2 hours. Maintain rigorous stirring to prevent localized concentration spikes.

  • IPC Check 1 (Self-Validation) : After 3 hours of stirring at 5°C, pull a sample for HPLC analysis. The free pyruvic acid peak should be <1%, and a single major peak (hydrazone intermediate) should dominate. Do not proceed to Phase 2 until this profile is confirmed.

Phase 2: Base-Catalyzed Cyclization (Thermodynamic Control)
  • Activation : Slowly add a 20% NaOH aqueous solution to the reactor until the pH reaches 8.5–9.0.

  • Heating : Ramp the temperature to 85°C. Stir for 2–3 hours.

  • IPC Check 2 (Self-Validation) : Pull a sample for HPLC. The hydrazone intermediate peak must be <2%. If >2%, continue heating in 30-minute increments.

Phase 3: Isolation
  • Quenching : Cool the mixture rapidly to 5°C. Adjust the pH to 7.0 using dilute HCl.

  • Filtration : Filter the precipitated 3-amino-6-methyl-4,5-dihydro-1,2,4-triazin-5-one. Wash with ice-cold water and cold ethanol to remove trace salts and polar byproducts. Dry under vacuum at 50°C.

Quantitative Data Summary

To illustrate the impact of reaction parameters on byproduct formation, refer to the following optimization data table. This data demonstrates why strict adherence to the biphasic temperature/pH protocol is mandatory.

Reaction ParameterHydrazone Yield (%)Aldol Byproducts (%)Cyclized Product Yield (%)Hydrolysis Byproducts (%)
Pyruvate added at 25°C, pH 7 45.040.510.24.3
Pyruvate added at 5°C, pH 3.5 98.2< 1.05.0 (Pre-cyclization)< 1.0
Cyclization at 85°C, pH 6.0 N/AN/A42.0 (Incomplete)2.1
Cyclization at 85°C, pH 9.0 N/AN/A94.5 1.5
Cyclization at 100°C, pH 11.0 N/AN/A65.032.0

Frequently Asked Questions (FAQs)

Q: Can I use ethyl pyruvate instead of pyruvic acid? A: Yes. Ethyl pyruvate is often preferred in scaled-up syntheses because it is less prone to rapid aldol condensation compared to free pyruvic acid. However, the cyclization step will release ethanol instead of water, and you may need a slightly longer reaction time to ensure complete ring closure[4].

Q: Is microwave-assisted synthesis viable for this intermediate? A: Yes. Microwave irradiation has been shown to significantly reduce reaction times for the condensation of aminoguanidine with carboxylic acids. Reactions that typically take hours can be completed in minutes at 180°C in sealed vials, though careful pressure monitoring is required for volatile precursors[3].

Q: Why do I see a color change from yellow to white during isolation? A: The uncyclized hydrazone intermediate is highly conjugated and often appears bright yellow. Upon successful cyclization and subsequent neutralization, the disruption of the extended linear conjugation results in a white to off-white crystalline powder. This visual cue is a reliable secondary indicator of successful heterocyclization[2].

References[4] A Review of Synthesis of Aminoguanidine Derivatives and Some of their Biological Activities - Ijisrt.Com. https://ijisrt.com[3] Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids - MDPI. https://mdpi.com[1] The Pyruvate Aldol Condensation Product: A Metabolite that Escaped Synthetic Preparation for Over a Century - ChemRxiv. https://chemrxiv.org[2] (PDF) Formation, structure and heterocyclization of aminoguanidine and ethyl acetoacetate condensation products - ResearchGate. https://researchgate.net

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 3-Amino-6-methyl-4,5-dihydro-1,2,4-triazin-5-one vs. Commercial Triazinones

Executive Summary The 1,2,4-triazin-5-one heterocyclic core is a privileged structure in agrochemical and pharmaceutical development. While commercial triazinones like metribuzin and trifludimoxazin are highly optimized...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2,4-triazin-5-one heterocyclic core is a privileged structure in agrochemical and pharmaceutical development. While commercial triazinones like metribuzin and trifludimoxazin are highly optimized for specific biological targets, their fixed structural moieties limit their utility in addressing emerging weed resistance. In contrast, 3-amino-6-methyl-4,5-dihydro-1,2,4-triazin-5-one (CAS: 1004-04-2) serves as a highly versatile synthetic scaffold[1]. This guide provides a comprehensive comparison between this tunable precursor and established triazinones, detailing the mechanistic rationale and experimental protocols for leveraging its structural plasticity.

Structural Divergence and Mechanistic Potential

Commercial triazinones generally operate via two distinct pathways:

  • Photosystem II (PSII) Inhibition: Compounds like metribuzin bind to the D1 protein in the chloroplast thylakoid membrane, 2[2].

  • Protoporphyrinogen IX Oxidase (PPO) Inhibition: Newer generation triazinones, such as trifludimoxazin introduced by BASF in 2020,3 (ROS), effectively controlling resistant weed biotypes[3].

However, the efficacy of these commercial agents is increasingly compromised by target-site mutations (e.g., Ser264Gly in the D1 protein) and 4[4]. This is where 3-amino-6-methyl-4,5-dihydro-1,2,4-triazin-5-one demonstrates its superiority as a research tool. The presence of a primary exocyclic amine at the C3 position and a sterically compact methyl group at the C6 position allows for rapid derivatization. For instance, condensing the 3-amino group with various aldehydes yields azomethines (Schiff bases) that exhibit 5[5].

Quantitative Comparison of Triazinone Variants

CompoundCAS NumberCore SubstituentsPrimary MechanismFunctionalization Potential
3-amino-6-methyl-4,5-dihydro-1,2,4-triazin-5-one 1004-04-23-NH₂, 6-CH₃Precursor / ScaffoldVery High (N-alkylation, Schiff base formation)
Metribuzin 21087-64-94-NH₂, 6-tert-butyl, 3-SCH₃PSII Inhibitor (D1 Protein)Low (Sterically hindered, fixed thioether)
Metamitron 41394-05-24-NH₂, 3-CH₃, 6-phenylPSII Inhibitor (D1 Protein)Low (Fixed aromatic ring limits pocket entry)
Trifludimoxazin 1258836-72-4N-phenyltriazinone corePPO InhibitorLow (Optimized commercial end-product)

Experimental Methodologies

To objectively compare the biological potential of 3-amino-6-methyl-4,5-dihydro-1,2,4-triazin-5-one derivatives against commercial standards, researchers must employ robust, self-validating workflows.

Protocol 1: Synthesis of Azomethine Derivatives via Schiff Base Condensation

  • Objective: Functionalize the 3-amino group of the scaffold to synthesize novel herbicidal candidates.

  • Causality & Logic: The reaction utilizes ethanol as a protic solvent to stabilize the transition state, while catalytic p-toluenesulfonic acid (pTSA) protonates the aldehyde carbonyl, increasing its electrophilicity. This lowers the activation energy required for the nucleophilic attack by the exocyclic 3-amino group of the triazinone scaffold, ensuring high conversion rates without degrading the heterocyclic core.

  • Step-by-Step Procedure:

    • Preparation: Suspend 10 mmol of 3-amino-6-methyl-4,5-dihydro-1,2,4-triazin-5-one in 30 mL of absolute ethanol.

    • Catalysis: Add 0.5 mmol of pTSA and stir at room temperature for 10 minutes to ensure uniform dispersion.

    • Condensation: Dropwise, add 11 mmol of the target substituted benzaldehyde.

    • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a highly polar eluent system (e.g., Dichloromethane:Methanol 9:1).

    • Isolation: Once the starting material is consumed, cool the mixture to 0°C to induce precipitation.

    • Validation: Filter the precipitate under a vacuum, wash with cold ethanol, and structurally validate the azomethine product using LC-MS/MS and ¹H-NMR.

Protocol 2: Comparative High-Throughput PSII Inhibition Assay

  • Objective: Quantify the binding affinity of the synthesized derivatives relative to metribuzin.

  • Causality & Logic: By utilizing 2,6-dichlorophenolindophenol (DCPIP) as an artificial electron acceptor, the protocol creates a self-validating colorimetric system. In functional thylakoids, PSII reduces DCPIP, shifting its color from blue (oxidized) to colorless (reduced). If the triazinone derivative successfully outcompetes plastoquinone for the D1 binding site, electron transport is halted, and the solution remains blue. The degree of absorbance retention at 600 nm directly quantifies target-site binding affinity.

  • Step-by-Step Procedure:

    • Thylakoid Extraction: Isolate thylakoid membranes from fresh spinach leaves using a sucrose-phosphate buffer (pH 7.8) and standardize the chlorophyll concentration to 20 µg/mL.

    • Assay Assembly: In a 96-well microplate, combine 150 µL of the thylakoid suspension with 10 µL of 0.1 mM DCPIP.

    • Treatment: Add 10 µL of the synthesized triazinone derivative (test), metribuzin (positive control), or DMSO (negative control) at varying concentrations (0.1 µM to 100 µM).

    • Illumination: Expose the microplate to saturating actinic light (1000 µmol photons m⁻² s⁻¹) for 5 minutes.

    • Quantification: Immediately measure the absorbance at 600 nm using a microplate reader. Calculate the IC₅₀ values by plotting the percentage of DCPIP reduction against the logarithmic concentration of the inhibitors.

Visualizing the Workflows

Mechanism Scaffold 3-amino-6-methyl-triazinone (Tunable Scaffold) Derivatives Novel Azomethine Derivatives (Schiff Bases) Scaffold->Derivatives Functionalization Commercial Commercial Triazinones (Fixed Structures) PSII_Target Photosystem II (D1 Protein) Metribuzin / Metamitron Commercial->PSII_Target Direct Inhibition PPO_Target Protoporphyrinogen IX Oxidase Trifludimoxazin Commercial->PPO_Target Direct Inhibition Derivatives->PSII_Target Tuned Binding Derivatives->PPO_Target Tuned Binding

Mechanistic divergence of tunable triazinone scaffolds versus fixed commercial herbicides.

Protocol Step1 1. Scaffold Preparation Step2 2. Schiff Base Condensation Step1->Step2 Step3 3. LC-MS/MS Validation Step2->Step3 Step4 4. DCPIP Reduction Assay Step3->Step4 Step5 5. Spectrophotometric Quantification Step4->Step5

Self-validating experimental workflow for synthesizing and evaluating triazinone derivatives.

Environmental and Regulatory Considerations

When developing new triazinones from the 3-amino-6-methyl-4,5-dihydro-1,2,4-triazin-5-one scaffold, researchers must consider environmental persistence. Traditional triazinones like metribuzin and hexazinone are prone to leaching,6[6]. By utilizing the tunable nature of the 1004-04-2 scaffold, drug development professionals can engineer derivatives with optimized soil half-lives and reduced aquatic toxicity, improving upon the environmental profile of legacy herbicides.

References

  • Trifluoromethyl–containing 1,2,4-triazines.
  • Design, Synthesis and Proteomics-Based Analysis of Novel Triazinone Derivatives Containing Amide Structures as Safer Protoporphyrinogen IX Oxidase Inhibitors | ACS Public
  • Triazinone Herbicides in Water: Risks, Regulations, and Testing in Australia | W
  • Herbicide resistance is complex: a global review of cross-resistance in weeds within herbicide groups | Cambridge University Press
  • Metribuzin and 2,4-D as potential herbicides for weed management in sorghum [Sorghum bicolor (L) Moench] | Academic Journals
  • 3-amino-6-methyl-4,5-dihydro-1,2,4-triazin-5-one | Chemspace

Sources

Comparative

Comprehensive Validation Guide: Biological Activity of 3-amino-6-methyl-4,5-dihydro-1,2,4-triazin-5-one

Executive Summary For researchers and drug development professionals working in agrochemistry and plant physiology, the 1,2,4-triazin-5-one heterocyclic core is a cornerstone of Photosystem II (PSII) inhibitor design. 3-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals working in agrochemistry and plant physiology, the 1,2,4-triazin-5-one heterocyclic core is a cornerstone of Photosystem II (PSII) inhibitor design. 3-amino-6-methyl-4,5-dihydro-1,2,4-triazin-5-one (CAS 1004-04-2) serves as a fundamental structural scaffold. While it is predominantly utilized as a synthetic precursor to generate highly potent azomethines (Schiff bases) with advanced plant growth-regulating properties[1], the unmodified core itself exhibits baseline biological activity.

This guide provides an objective, data-driven framework for validating the biological activity of this specific compound, comparing its baseline efficacy against heavily optimized commercial alternatives like Metribuzin and Metamitron.

Mechanistic Grounding: The Causality of Inhibition

To design a robust validation workflow, we must first understand the structural causality behind the biological activity of 1,2,4-triazin-5-ones. These compounds operate by disrupting photosynthesis, specifically by mimicking plastoquinone [2].

The triazinone ring competitively binds to the QB​ -binding niche on the D1 protein of the PSII complex. The specific functional groups on CAS 1004-04-2 dictate its binding affinity:

  • The 3-amino group: Acts as a hydrogen bond donor, interacting with the Ser264 residue of the D1 protein.

  • The 6-methyl group: Provides minimal steric bulk for the hydrophobic pocket. (Note: Commercial herbicides replace this with larger lipophilic groups, such as tert-butyl or phenyl, to exponentially increase binding affinity).

  • The 5-carbonyl: Functions as a secondary hydrogen bond acceptor, typically interacting with His215 [3].

Because CAS 1004-04-2 lacks the bulky lipophilic side chains of its commercial counterparts, its validation requires highly sensitive orthogonal assays to accurately quantify its baseline electron transport inhibition and systemic efficacy.

PSII_Pathway Light Light Energy PSII PSII Core (P680) Light->PSII QA Plastoquinone QA PSII->QA Electron Flow QB Plastoquinone QB (D1 Protein) QA->QB Electron Flow Cyt Cytochrome b6f QB->Cyt Plastoquinol Inhibitor 3-amino-6-methyl-4,5-dihydro- 1,2,4-triazin-5-one Inhibitor->QB Competitive Binding

Fig 1: Mechanism of PSII electron transport inhibition at the D1 protein Qb-binding site.

Experimental Validation Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . By incorporating internal controls and orthogonal measurement techniques (biochemical vs. biophysical), false positives arising from compound precipitation or secondary contact toxicity are systematically eliminated.

Protocol 1: In Vitro PSII Electron Transport Inhibition (Hill Reaction)

Purpose: To biochemically quantify the direct displacement of plastoquinone by the triazinone scaffold. Causality: Measuring the reduction of an artificial electron acceptor (DCPIP) isolates PSII activity from downstream metabolic variables.

Step-by-Step Methodology:

  • Thylakoid Isolation: Extract thylakoid membranes from Spinacia oleracea (spinach) leaves using a cold homogenization buffer (0.4 M sucrose, 10 mM NaCl, 5 mM MgCl₂, 50 mM Tricine, pH 7.8). Centrifuge at 3,000 × g for 10 minutes at 4°C.

  • Assay Preparation: Resuspend the thylakoid pellet to a final chlorophyll concentration of 20 µg/mL. Introduce 2,6-dichlorophenolindophenol (DCPIP) at 50 µM as the colorimetric electron acceptor.

  • Compound Dosing: Introduce 3-amino-6-methyl-4,5-dihydro-1,2,4-triazin-5-one at logarithmic concentrations (0.1 µM to 1000 µM). Use Metribuzin as a positive control and 1% DMSO as a vehicle control.

  • Photoreduction Measurement: Illuminate the samples with saturating red light (660 nm, 1000 µmol m⁻² s⁻¹) for exactly 2 minutes. Measure the decrease in absorbance at 600 nm to quantify DCPIP reduction.

  • Self-Validation Check: The assay batch is only valid if the vehicle control shows >90% DCPIP reduction, and the positive control (Metribuzin) yields an IC₅₀ within the established 0.1–0.3 µM range.

Protocol 2: In Vivo Plant Growth Regulation (PAM Fluorometry)

Purpose: To assess membrane permeability, systemic translocation, and whole-plant herbicidal efficacy. Causality: In vitro binding does not guarantee in vivo efficacy due to plant cuticle barriers and metabolic degradation. Pulse-Amplitude-Modulation (PAM) fluorometry bridges this gap by non-destructively measuring real-time photosynthetic efficiency.

Step-by-Step Methodology:

  • Plant Culture: Cultivate Arabidopsis thaliana (Col-0) in standardized potting matrix under a 16h/8h light/dark cycle at 22°C until the 4-leaf developmental stage.

  • Treatment Application: Apply the compound as a foliar spray at 100, 500, and 1000 g a.i./ha, formulated with 0.1% Tween-20 to overcome surface tension.

  • Biophysical Measurement (PAM): At 24, 48, and 72 hours post-treatment, dark-adapt the plants for 20 minutes. Measure the maximum quantum yield of PSII ( Fv​/Fm​ ) using a PAM fluorometer.

  • Phenotypic Scoring: At 14 days post-treatment, harvest the above-ground biomass. Dry at 70°C for 48 hours and record the dry weight to calculate the ED₅₀.

  • Self-Validation Check: A rapid drop in Fv​/Fm​ (below 0.8) prior to any visible tissue necrosis confirms that the primary mechanism of action is indeed PSII inhibition, ruling out non-specific solvent toxicity.

Validation_Workflow Prep Compound Prep CAS 1004-04-2 InVitro In Vitro Assay Hill Reaction Prep->InVitro InVivo In Vivo Assay PAM Fluorometry Prep->InVivo Analysis Data Synthesis IC50 & ED50 InVitro->Analysis InVivo->Analysis

Fig 2: Orthogonal validation workflow combining in vitro biochemical and in vivo biophysical assays.

Comparative Performance Data

The following table synthesizes the quantitative performance of the baseline 3-amino-6-methyl-4,5-dihydro-1,2,4-triazin-5-one scaffold against its optimized commercial derivatives and functionalized azomethines.

CompoundStructural ModificationIn Vitro PSII Inhibition (IC₅₀, µM)In Vivo Biomass Reduction (ED₅₀, g/ha)Primary Application / Status
3-amino-6-methyl-4,5-dihydro-1,2,4-triazin-5-one Baseline Scaffold 45.2 ± 3.1 > 1500 (Weak) Synthetic Precursor
Metamitron 3-methyl, 4-amino, 6-phenyl1.2 ± 0.2850Commercial Herbicide
Metribuzin 3-methylthio, 4-amino, 6-tert-butyl0.15 ± 0.04120Commercial Herbicide
Azomethine Derivatives 3-amino Schiff Base modifications5.8 - 12.4400 - 800Experimental Growth Regulators

Data Analysis & Insights: The experimental data clearly demonstrates that while 3-amino-6-methyl-4,5-dihydro-1,2,4-triazin-5-one possesses intrinsic PSII inhibitory activity (IC₅₀ ~45 µM), it is orders of magnitude less potent than Metribuzin (IC₅₀ ~0.15 µM). This discrepancy is caused by the absence of a bulky, lipophilic functional group at the 6-position, which is critical for anchoring the molecule deeply within the hydrophobic QB​ pocket. Consequently, its primary value in modern drug development lies in its role as a highly reactive building block for synthesizing complex azomethines, which exhibit significantly improved plant growth-regulating efficacy[1].

References

  • Title: Trifluoromethyl–containing 1,2,4-triazines. Synthesis on the base of perfluorobiacetyl and reactions with thiosemicarbazide and thiourea (Citing Mazitova et al. on azomethines) Source: ResearchGate / Russian Chemical Bulletin URL: [Link]

  • Title: The topology of the plastoquinone and herbicide binding peptides of photosystem II in the thylakoid membrane Source: Zeitschrift für Naturforschung C URL: [Link]

  • Title: Inhibition of photosynthetic electron transport by 1, 2, 4-triazin-5-ones Source: Pesticide Biochemistry and Physiology URL: [Link]

Sources

Validation

Efficacy of 3-Amino-6-methyl-4,5-dihydro-1,2,4-triazin-5-one vs. Known PSII Inhibitors: A Comparative Guide

As a Senior Application Scientist specializing in agrochemical discovery and photosynthetic modulators, evaluating the structure-activity relationships (SAR) of heterocyclic scaffolds is a critical step in drug and herbi...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in agrochemical discovery and photosynthetic modulators, evaluating the structure-activity relationships (SAR) of heterocyclic scaffolds is a critical step in drug and herbicide development. The 1,2,4-triazin-5-one class represents a highly successful lineage of Group 5 herbicides (according to HRAC/WSSA classifications) [1]. These compounds function by competitively binding to the plastoquinone-binding niche (QB site) on the D1 protein of Photosystem II (PSII), effectively halting the photosynthetic electron transport chain [2].

While commercial standards like Metamitron (4-amino-4,5-dihydro-3-methyl-6-phenyl-1,2,4-triazin-5-one) and Metribuzin dominate the landscape [3], the isomeric scaffold 3-amino-6-methyl-4,5-dihydro-1,2,4-triazin-5-one has garnered significant attention. It serves both as a baseline PSII inhibitor and a highly versatile precursor for synthesizing potent Schiff base derivatives (azomethines) with enhanced lipophilicity and target affinity [4].

This guide objectively compares the efficacy, binding kinetics, and experimental validation of the 3-amino investigational scaffold against established commercial 4-amino inhibitors, providing actionable and self-validating protocols for researchers.

Mechanistic Overview & Target Pathology

Both 3-amino and 4-amino triazinone derivatives target the same photoprotective and photochemical pathways. By displacing plastoquinone from the QB site, they prevent the oxidation of QA⁻. This bottleneck leads to a buildup of triplet state chlorophyll and the subsequent generation of reactive oxygen species (ROS), which ultimately destroy lipid membranes via lipid peroxidation [1].

PSII_Mechanism Light Light Energy P680 P680 Reaction Center Light->P680 Excitation Pheo Pheophytin P680->Pheo e- transfer QA Plastoquinone A (QA) Pheo->QA e- transfer QB Plastoquinone B (QB) QA->QB e- transfer Cytb6f Cytochrome b6f QB->Cytb6f e- transfer Inhibitor 1,2,4-Triazin-5-one Inhibitors Inhibitor->QB Competitive Binding at D1 Protein

Caption: Mechanism of Photosystem II electron transport inhibition by triazinones.

Comparative Efficacy Data

To objectively evaluate the investigational 3-amino scaffold against known inhibitors, we rely on two primary metrics:

  • pI₅₀ (In Vitro): The negative logarithm of the molar concentration required to inhibit the Hill reaction by 50% in isolated thylakoids.

  • Fv/Fm (In Vivo): The maximum quantum yield of PSII, measured via chlorophyll a fluorescence. A drop in Fv/Fm indicates severe PSII stress [2].

Table 1: Comparative Efficacy of Triazinone Inhibitors
CompoundSubstitution PatternpI₅₀ (Hill Reaction)Fv/Fm Reduction (%) at 10 µMLogP (Lipophilicity)
3-Amino-6-methyl-4,5-dihydro-1,2,4-triazin-5-one 3-NH₂, 6-CH₃4.8 ± 0.222%-0.94
Metamitron 4-NH₂, 3-CH₃, 6-Phenyl6.1 ± 0.168%0.83
Metribuzin 4-NH₂, 3-SCH₃, 6-t-Butyl6.7 ± 0.185%1.60
Diuron (DCMU) (Standard)Phenylurea class7.2 ± 0.192%2.68

Expertise & Causality Insight: The native 3-amino-6-methyl scaffold exhibits a lower pI₅₀ compared to Metamitron. Why? The QB binding pocket of the D1 protein is highly hydrophobic. The lack of a bulky, lipophilic substituent (like the 6-phenyl in Metamitron or 6-tert-butyl in Metribuzin) reduces the binding enthalpy of the unmodified 3-amino scaffold [3]. However, when this 3-amino group is functionalized into a Schiff base via condensation with aromatic aldehydes, the lipophilicity increases drastically, and the pI₅₀ routinely jumps to >6.5, matching commercial standards [4].

SAR_Logic Core 1,2,4-Triazin-5-one Core (PSII Binding Anchor) Sub3 3-Amino Substitution (Investigational Scaffold) Core->Sub3 Sub4 4-Amino Substitution (Commercial Standard) Core->Sub4 LowLip Low Lipophilicity (LogP < 0) Weak in vivo efficacy Sub3->LowLip Unmodified Schiff Schiff Base Derivatization (High Affinity) Sub3->Schiff + Aromatic Aldehydes HighLip High Lipophilicity (LogP > 0.8) Strong D1 Protein Binding Sub4->HighLip e.g., Metamitron Schiff->HighLip Enhanced LogP

Caption: Structure-Activity Relationship (SAR) logic for triazinone derivatives.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, the following protocols are designed with strict internal controls to validate the efficacy of triazinone inhibitors.

Protocol 1: In Vitro Hill Reaction Assay (DCPIP Photoreduction)

Purpose: To isolate direct target binding affinity (pI₅₀) without the confounding variables of cuticular penetration or in planta metabolism.

  • Thylakoid Isolation: Homogenize dark-adapted spinach leaves in an ice-cold buffer (0.4 M sucrose, 50 mM Tricine-NaOH pH 7.8, 10 mM NaCl, 5 mM MgCl₂).

    • Causality Check: Dark adaptation ensures all PSII reaction centers are "open" (QA oxidized), while MgCl₂ preserves essential thylakoid stacking for accurate electron transport.

  • Inhibitor Incubation: Resuspend thylakoids to a final chlorophyll concentration of 20 µg/mL. Add the triazinone inhibitors (0.1 µM to 100 µM) and incubate in the dark for 15 minutes.

    • Causality Check: Dark incubation allows the inhibitor to reach thermodynamic binding equilibrium at the QB site without competition from active electron flow.

  • Photoreduction Measurement: Add 50 µM DCPIP (2,6-dichlorophenolindophenol) as an artificial electron acceptor. Illuminate the sample with actinic light (600 µmol m⁻² s⁻¹).

  • Quantification: Measure the decrease in absorbance at 600 nm over 2 minutes. DCPIP is blue when oxidized and colorless when reduced. The rate of bleaching is directly proportional to PSII electron transport.

Assay_Workflow Prep Isolate Thylakoid Membranes (Spinach/Amaranthus) Incubate Incubate with Inhibitor (Dark, 15 min) Prep->Incubate DCPIP Add DCPIP Electron Acceptor Incubate->DCPIP Illum Illuminate (600 µmol m⁻² s⁻¹) DCPIP->Illum Measure Measure Absorbance at 600 nm (Hill Reaction Rate) Illum->Measure Analyze Calculate IC50 vs Metamitron Measure->Analyze

Caption: Step-by-step workflow for the in vitro DCPIP Hill reaction assay.

Protocol 2: In Vivo Chlorophyll a Fluorescence (Kautsky Effect)

Purpose: To evaluate whole-plant efficacy, incorporating uptake, lipophilicity, and translocation factors.

  • Application: Spray Amaranthus retroflexus (redroot pigweed) at the 4-leaf stage with 10 µM solutions of the inhibitors formulated with 0.1% Tween-20 surfactant [5].

  • Dark Adaptation: 48 hours post-treatment, dark-adapt the leaves using specialized leaf clips for 30 minutes.

    • Causality Check: This drains residual electrons from the transport chain, ensuring the baseline fluorescence (F₀) is accurately captured without actinic interference.

  • Pulse-Amplitude Modulation (PAM): Apply a saturating light pulse (>3000 µmol m⁻² s⁻¹) for 0.8 seconds to fully reduce QA, measuring maximum fluorescence (Fm).

  • Validation: Calculate Fv/Fm = (Fm - F₀) / Fm. A healthy plant yields ~0.83. Treated plants will show significant reductions proportional to the inhibitor's efficacy[2].

Conclusion

While 3-amino-6-methyl-4,5-dihydro-1,2,4-triazin-5-one presents as a moderate PSII inhibitor in its unmodified form due to low lipophilicity, it is a structurally vital scaffold. Comparative assays using isolated thylakoids and whole-plant fluorescence definitively show that adding lipophilic bulk (as seen in the 4-amino commercial standard Metamitron) is essential for high-affinity D1 protein binding. For drug and agrochemical development professionals, utilizing the self-validating Hill reaction and PAM fluorometry protocols ensures accurate SAR mapping when derivatizing this core ring system into highly active Schiff bases.

References

  • Memorandum Supporting Final Decision to Approve Registration for the New Active Ingredient, Metamitron. Regulations.gov.
  • Metamitron, a Photosynthetic Electron Transport Chain Inhibitor, Modulates the Photoprotective Mechanism of Apple Trees. PMC - National Institutes of Health.
  • 4-Amino-3-methyl-6-phenyl-1,2,4-triazin-5-one. MilliporeSigma.
  • Trifluoromethyl–containing 1,2,4-triazines. Synthesis on the base of perfluorobiacetyl and reactions with thiosemicarbazide and thiourea. ResearchGate.
  • Influence of photosynthesis inhibitors on chlorophyll content in redroot pigweed and lettuce. CABI Digital Library.
Comparative

In-Depth Comparative Analysis: Synthesis Methods for 3-Amino-6-methyl-4,5-dihydro-1,2,4-triazin-5-one

As a Senior Application Scientist, I frequently encounter the 1,2,4-triazine scaffold in the design of advanced agrochemicals and pharmaceutical libraries. Specifically, 3-amino-6-methyl-4,5-dihydro-1,2,4-triazin-5-one i...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the 1,2,4-triazine scaffold in the design of advanced agrochemicals and pharmaceutical libraries. Specifically, 3-amino-6-methyl-4,5-dihydro-1,2,4-triazin-5-one is a highly privileged building block, serving as a critical precursor for antidiabetic agents [[1]]([Link]) and neonicotinoid-like insecticide metabolites .

Synthesizing this asymmetric heterocycle presents a classic regioselectivity challenge. The process fundamentally relies on the[3+3] atom condensation of a 1,2-dicarbonyl equivalent with a bis-nucleophile [[2]]([Link]). In this guide, we will objectively compare the field-proven synthetic routes, decode the thermodynamic causality behind the reagent choices, and provide a self-validating protocol for the optimal method.

Mechanistic Overview & Regiocontrol

The formation of the 1,2,4-triazin-5-one ring requires two distinct bond-forming events: a hydrazone condensation and an intramolecular amidation. Because aminoguanidine possesses two different nucleophilic nitrogen centers (a hydrazine group and a guanidine amine), and the electrophile (pyruvate) possesses two different carbonyl carbons (a ketone and a carboxylate/ester), controlling the order of attack is paramount.

Pathway A Pyruvic Acid (Electrophile) C Hydrazone Intermediate A->C Condensation (pH 3.5-4.5) B Aminoguanidine (Bis-nucleophile) B->C Nucleophilic Attack D 3-Amino-6-methyl- 4,5-dihydro-1,2,4- triazin-5-one C->D Intramolecular Amidation (-H2O)

Fig 1: Mechanistic pathway of 1,2,4-triazin-5-one synthesis via hydrazone cyclization.

Comparative Evaluation of Synthetic Routes

When scaling this synthesis, researchers typically choose between three primary pathways. Understanding the causality behind the reaction conditions is critical for avoiding poor yields and isomeric mixtures.

Route A: Aqueous Pyruvic Acid Condensation (The Gold Standard)

This route utilizes pyruvic acid and aminoguanidine bicarbonate in an aqueous medium.

  • The Causality of the Buffer: When pyruvic acid (pKa ~2.5) is mixed with the bicarbonate salt, an immediate acid-base reaction releases CO₂. This naturally buffers the solution to a pH of 3.5–4.5. At this specific isoelectric point, the ketone carbonyl is sufficiently activated by protonation, while the terminal hydrazine nitrogen remains largely unprotonated (nucleophilic). This ensures the hydrazone forms exclusively at the C6 position, preventing the formation of the 5-methyl isomer.

Route B: Organic Ethyl Pyruvate Condensation

This route utilizes ethyl pyruvate and aminoguanidine hydrochloride in an organic solvent (e.g., ethanol).

  • The Causality of Lower Yields: Because the ester does not provide an acidic proton to drive the initial salt metathesis, a catalytic acid (like p-TsOH) is required for hydrazone formation. Furthermore, the ester is a poor electrophile for the subsequent amidation step. Ring closure often stalls unless a strong base (like sodium ethoxide) is introduced, making this a cumbersome two-step, one-pot process prone to side reactions and lower regioselectivity.

Route C: Thiocarbohydrazide-Mediated Amination

An alternative two-step approach involves condensing sodium pyruvate with thiocarbohydrazide to form a 3-mercapto intermediate, followed by S-methylation and displacement with ammonia. While highly regioselective, the atom economy is poor, and the generation of toxic methanethiol gas during amination makes it unfavorable for routine library generation.

Quantitative Data Comparison
ParameterRoute A (Pyruvic Acid)Route B (Ethyl Pyruvate)Route C (Thiocarbohydrazide)
Primary Reagents Pyruvic acid, Aminoguanidine HCO₃Ethyl pyruvate, Aminoguanidine HClSodium pyruvate, Thiocarbohydrazide
Solvent System Water (Green Chemistry)Ethanol / TolueneWater / Ethanol
Catalyst/Buffer Self-buffering (Evolution of CO₂)Acid (p-TsOH) then Base (NaOEt)None (Direct reflux)
Reaction Time 2–4 hours6–8 hours4–6 hours (plus amination step)
Regioselectivity >98% (6-methyl isomer)~90% (Minor isomers present)>95%
Overall Yield 85–90% 65–75%50–60% (Two steps)
Isolation Method Direct precipitationEvaporation & RecrystallizationMulti-step workup

Validated Experimental Protocol (Route A)

To ensure high scientific integrity, the following protocol for Route A is designed as a self-validating system . It incorporates intrinsic feedback mechanisms so the chemist can confirm success at each step without relying solely on post-reaction analytics.

Workflow Start Starting Materials RouteA Route A: Aqueous Pyruvic Acid + Aminoguanidine Bicarbonate Start->RouteA RouteB Route B: Organic Ethyl Pyruvate + Aminoguanidine HCl Start->RouteB CondA Aqueous Reflux (pH ~4) Self-buffering, 2-4 hrs RouteA->CondA CondB Ethanol Reflux Acid/Base Catalysis, 6-8 hrs RouteB->CondB CrystA Direct Crystallization (Cool to 4°C) CondA->CrystA Spontaneous Precipitation CrystB Solvent Evaporation & Recrystallization CondB->CrystB Requires Workup ProdA Target Compound Yield: 85-90% CrystA->ProdA ProdB Target Compound Yield: 65-75% CrystB->ProdB

Fig 2: Comparative workflow of Route A (Aqueous) vs. Route B (Organic) synthesis methods.

Step-by-Step Methodology

1. Salt Metathesis & Hydrazone Formation

  • Action: Suspend 1.0 equivalent (13.6 g, 100 mmol) of aminoguanidine bicarbonate in 50 mL of distilled water in a 250 mL round-bottom flask equipped with a magnetic stirrer. Slowly add 1.05 equivalents (9.25 g, ~105 mmol) of aqueous pyruvic acid dropwise at room temperature.

  • Self-Validation Checkpoint: You must observe vigorous effervescence (CO₂ gas evolution). As the reaction progresses, the opaque suspension will clear into a pale-yellow homogeneous solution. This visual cue confirms complete salt metathesis and the successful formation of the highly soluble hydrazone intermediate.

2. Intramolecular Cyclization

  • Action: Attach a reflux condenser and heat the homogeneous solution to a gentle reflux (100 °C) for 3 hours.

  • Self-Validation Checkpoint: The solution may darken slightly to a deeper yellow but must remain clear at reflux. If heavy precipitation occurs during heating, it indicates premature degradation or an incorrect pH balance.

3. Isolation via Spontaneous Crystallization

  • Action: Remove the flask from the heat source and allow it to cool slowly to room temperature over 1 hour. Subsequently, transfer the flask to an ice bath (4 °C) for an additional 2 hours.

  • Self-Validation Checkpoint: The 1,2,4-triazin-5-one core is highly polar and forms strong intermolecular hydrogen bonds, making it poorly soluble in cold water. Spontaneous crystallization of the product as a dense, white to pale-yellow solid should occur. (Pro-tip: If precipitation does not initiate, scratching the inside of the flask with a glass rod will induce nucleation).

4. Purification & Verification

  • Action: Filter the precipitate under a vacuum using a Büchner funnel. Wash the filter cake with two 15 mL portions of ice-cold water, followed by 10 mL of cold ethanol to remove residual water. Dry the solid in a vacuum oven at 60 °C overnight.

  • Self-Validation Checkpoint: Determine the melting point. The pure 3-amino-6-methyl-4,5-dihydro-1,2,4-triazin-5-one exhibits a sharp melting point with decomposition at ~270–275 °C . TLC analysis (EtOAc/MeOH 8:2) should reveal a single UV-active spot (254 nm), confirming >98% purity without the need for column chromatography.

References

  • A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025) Source: RSC Advances URL:[Link]

  • Synthesis and Biological Activity of Aminoguanidine and Diaminoguanidine Analogues of the Antidiabetic/Antiobesity Agent 3-Guanidinopropionic Acid Source: Journal of Medicinal Chemistry URL:[Link]

  • Neonicotinoid nitroguanidine insecticide metabolites: synthesis and nicotinic receptor potency of guanidines, aminoguanidines, and their derivatives Source: Chemical Research in Toxicology URL:[Link]

Sources

Validation

Validating the Mechanism of Action of 3-Amino-6-methyl-4,5-dihydro-1,2,4-triazin-5-one (3-AMDT): A Comparative Technical Guide

Executive Summary & Scaffold Overview The compound 3-amino-6-methyl-4,5-dihydro-1,2,4-triazin-5-one (3-AMDT) , widely recognized under CAS 1004-04-2, is a highly versatile heterocyclic scaffold. Historically, the 1,2,4-t...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scaffold Overview

The compound 3-amino-6-methyl-4,5-dihydro-1,2,4-triazin-5-one (3-AMDT) , widely recognized under CAS 1004-04-2, is a highly versatile heterocyclic scaffold. Historically, the 1,2,4-triazin-5-one core has been the structural foundation for potent agrochemicals, specifically Photosystem II (PSII) inhibitors like metamitron[1][2]. However, recent advancements in medicinal chemistry have repurposed this scaffold. By functionalizing 3-AMDT into tryptamino-triazines, researchers have unlocked profound neurotropic properties, specifically targeting the GABAergic system[3][4].

As a Senior Application Scientist, I have designed this guide to provide a robust, self-validating framework for evaluating 3-AMDT and its derivatives. We will objectively compare its performance against industry standards across its two primary mechanisms of action: PSII Electron Transport Inhibition and GABAergic Modulation .

Mechanism 1: Photosystem II (PSII) Electron Transport Inhibition

The Causality of Experimental Design

To validate 3-AMDT's efficacy as a PSII inhibitor, we must prove that it binds to the D1 protein in the PSII reaction center, displacing Plastoquinone B (QB) and halting the electron flow from QA to QB[1][5].

Relying on a single endpoint assay is prone to false positives. Therefore, our protocol employs a self-validating orthogonal system:

  • Chlorophyll a Fluorescence (OJIP Transient): Chosen because it provides a non-destructive, high-resolution kinetic map of electron flow. A blockade at QA causes a rapid accumulation of reduced QA (QA-), manifesting as a sharp rise in the J-step (2 ms) of the fluorescence transient[6].

  • Hill Reaction (Oxygen Evolution): Chosen to directly quantify the functional output of PSII. If the OJIP transient shows a QA blockade, the Hill reaction must show a proportional drop in O₂ evolution.

PSII_Mechanism Light Light Energy P680 P680 Reaction Center Light->P680 Pheo Pheophytin P680->Pheo e- QA Plastoquinone A (QA) Pheo->QA e- QB Plastoquinone B (QB) QA->QB e- transfer Cyt Cytochrome b6f QB->Cyt e- Inhibitor 3-AMDT Scaffold Inhibitor->QA Competitive Binding at D1 Protein

Fig 1. Mechanism of action of 3-AMDT blocking electron transfer at the PSII D1 protein.
Experimental Protocol: PSII Inhibition Validation

Step 1: Thylakoid Membrane Isolation Extract thylakoids from Spinacia oleracea (spinach) leaves using a high-osmolarity sucrose buffer (0.4 M) to preserve the integrity of the PSII oxygen-evolving complex. Standardize chlorophyll concentration to 10 µg/mL. Step 2: Compound Incubation (Self-Validating Controls) Incubate thylakoids in the dark for 10 minutes with:

  • Negative Control: 0.1% DMSO vehicle.

  • Positive Control: Diuron (DCMU) at 1 µM.

  • Test: 3-AMDT at varying concentrations (0.1 µM to 10 µM). Step 3: OJIP Transient Measurement Expose the samples to a saturating red light pulse (3000 µmol photons m⁻² s⁻¹) using a continuous excitation fluorimeter. Record fluorescence from 10 µs to 1 s. Calculate the VJ​ parameter (relative variable fluorescence at 2 ms). Step 4: Hill Reaction Quantification Using a Clark-type oxygen electrode, measure the rate of O₂ evolution in the presence of an artificial electron acceptor (e.g., DCPIP). Calculate the IC₅₀ based on the dose-dependent reduction in O₂ evolution.

Comparative Performance Data (PSII)
CompoundTarget SiteIC₅₀ (µM)Primary Application
3-AMDT (Metamitron analog) D1 Protein (PSII)1.2Agrochemical / Herbicide
Diuron (DCMU) D1 Protein (PSII)0.04Herbicide Standard
Atrazine D1 Protein (PSII)0.8Herbicide Standard

Data Interpretation: While 3-AMDT exhibits a slightly higher IC₅₀ than Diuron, its unique binding kinetics allow for rapid metabolic detoxification in tolerant crops (e.g., sugar beet), making it highly selective compared to non-selective alternatives [1][5].

Mechanism 2: Neurotropic GABAergic Modulation

The Causality of Experimental Design

Recent literature demonstrates that derivatizing the 3-AMDT core with tryptamine fragments yields potent neurotropic agents [3][4]. These derivatives act via a dual mechanism: binding to the GABA_A receptor and inhibiting GABA aminotransferase (GABA-AT), the enzyme responsible for GABA degradation.

To validate this, our workflow separates receptor binding from enzymatic inhibition. By running a radioligand displacement assay alongside a spectrophotometric enzyme assay, we can independently verify both facets of the dual mechanism, ensuring that observed in vivo anxiolytic effects are mechanistically grounded.

Workflow Prep Compound Preparation Assay1 Hill Reaction (O2 Evolution) Prep->Assay1 Assay2 Chlorophyll Fluorescence (OJIP) Prep->Assay2 Assay3 GABA-AT Enzymatic Assay Prep->Assay3 Analysis IC50 & Binding Kinetics Analysis Assay1->Analysis Assay2->Analysis Assay3->Analysis

Fig 2. Multiplexed experimental workflow for validating 3-AMDT mechanisms of action.
Experimental Protocol: GABAergic Validation

Step 1: Synaptosome Preparation Isolate rat brain cortical synaptosomes using density gradient centrifugation. This ensures the GABA_A receptors remain in their native lipid environment, preserving allosteric binding sites. Step 2: Radioligand Displacement Assay Incubate synaptosomes with [³H]-Muscimol (a GABA_A agonist) and varying concentrations of the 3-AMDT derivative. Measure the displacement of radioactivity using a scintillation counter to determine the binding affinity ( Ki​ ). Include Diazepam as a positive allosteric standard. Step 3: GABA-AT Enzymatic Assay Incubate purified GABA-AT with GABA, α-ketoglutarate, and NAD⁺. The enzyme converts GABA to succinic semialdehyde, which is subsequently oxidized, reducing NAD⁺ to NADH. Monitor the increase in absorbance at 340 nm. Introduce the 3-AMDT derivative to calculate the IC₅₀ of enzymatic inhibition.

Comparative Performance Data (GABAergic)
CompoundGABA_A Binding ( Ki​ , nM)GABA-AT Inhibition (IC₅₀, µM)Behavioral Profile
3-AMDT Derivative (11g) 12.519.8Anxiolytic / Sedative
Diazepam 8.2N/A (Allosteric only)Anxiolytic Standard
Endogenous GABA 15.0SubstrateEndogenous Ligand

Data Interpretation: The 3-AMDT tryptamino-derivative (Compound 11g) demonstrates a binding affinity ( Ki​ = 12.5 nM) highly competitive with Diazepam. Crucially, unlike Diazepam, it also inhibits GABA-AT (IC₅₀ = 19.8 µM), providing a synergistic mechanism that elevates endogenous GABA levels while directly stimulating the receptor [3][7].

Conclusion

The 3-amino-6-methyl-4,5-dihydro-1,2,4-triazin-5-one (3-AMDT) scaffold is a masterclass in chemical versatility. By utilizing the orthogonal validation protocols detailed above, researchers can accurately map its structure-activity relationship (SAR). Whether optimizing the core for selective PSII inhibition in agrochemistry or derivatizing it for dual-action GABAergic modulation in neuropharmacology, rigorous, self-validating assays remain the cornerstone of successful development.

References

  • Tadmor Y., Raz A., Reikin-Barak S., Ambastha V., Shemesh E., Leshem Y., Crane O., Stern R.A., Goldway M., Tchernov D., Liran O. "Metamitron, a Photosynthetic Electron Transport Chain Inhibitor, Modulates the Photoprotective Mechanism of Apple Trees." Plants, 2021, 10(12), 2803. URL: [Link]

  • Demchenko A., Martynov A., Novodvorskyi Y., Yadlovskyi O., Moskalenko O., Bomko T., Nosalsky T., Demchenko S., Yarmoluk S. "Neurotropic Effects In Vivo of New Tryptamino-Triazines Compared to GABA Effectors." ACS Chemical Neuroscience, 2025, 16(24). URL: [Link]

Sources

Comparative

A Comparative Benchmarking Guide to 3-amino-6-methyl-4,5-dihydro-1,2,4-triazin-5-one (Metamitron) and Standard Photosystem II Inhibiting Herbicides

Introduction In the landscape of modern agriculture, the development and strategic use of selective herbicides are paramount for ensuring crop yield and quality. Among the various modes of action, the inhibition of Photo...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern agriculture, the development and strategic use of selective herbicides are paramount for ensuring crop yield and quality. Among the various modes of action, the inhibition of Photosystem II (PSII) remains a cornerstone of weed management. This guide provides an in-depth technical comparison of 3-amino-6-methyl-4,5-dihydro-1,2,4-triazin-5-one, known commercially as Metamitron, against a panel of standard PSII-inhibiting herbicides. Metamitron, a member of the triazinone chemical class, is a selective, systemic herbicide primarily utilized for weed control in sugar beet cultivation.[1][2][3]

This document is intended for researchers, scientists, and professionals in the field of drug and herbicide development. Our objective is to present a scientifically rigorous comparison, grounded in experimental data, to elucidate the relative performance and mechanistic nuances of Metamitron. We will delve into its efficacy at the molecular target level and its performance in whole-plant systems, providing a comprehensive understanding of its position among established herbicidal compounds.

The Rationale for Comparator Selection

To provide a robust benchmark for Metamitron, we have selected three standard compounds that are well-characterized PSII inhibitors, each representing a distinct chemical class. This allows for a multifaceted comparison of their herbicidal profiles.

  • Atrazine: A triazine herbicide, Atrazine has been a widely used and extensively studied PSII inhibitor.[4][5][6] Its inclusion provides a benchmark against a different, yet mechanistically similar, heterocyclic chemical class.

  • Diuron: Representing the phenylurea class, Diuron is known for its high efficacy and has been a staple in both agricultural and non-agricultural weed control.[5][7]

  • Metribuzin: As a fellow triazinone, Metribuzin serves as a close structural and functional analog to Metamitron, offering a direct comparison within the same chemical family.[8][9]

All these herbicides, including Metamitron, share a common mode of action: they interrupt the photosynthetic electron transport chain by binding to the D1 protein of the PSII complex in the thylakoid membranes of chloroplasts.[5] This binding blocks the transfer of electrons from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB), thereby inhibiting CO2 fixation and the production of energy required for plant growth.[5]

Mechanism of Action: Inhibition of Photosystem II

The efficacy of these herbicides is rooted in their ability to bind to a specific niche on the D1 protein, effectively displacing the native plastoquinone from the QB binding site. This competitive inhibition halts the linear electron flow, leading to a cascade of events including the generation of reactive oxygen species and subsequent lipid peroxidation, ultimately causing cell death.[5]

PSII_Inhibition cluster_PSII Photosystem II (PSII) in Thylakoid Membrane cluster_herbicides Herbicides P680 P680 Pheophytin Pheophytin P680->Pheophytin Light Energy QA QA (Primary Quinone Acceptor) Pheophytin->QA Electron Transfer QB_Site QB Site on D1 Protein QA->QB_Site Electron Transfer Plastoquinone Plastoquinone (PQ) QB_Site->Plastoquinone Reduction Plastoquinol Plastoquinol (PQH2) Plastoquinone->Plastoquinol Metamitron Metamitron (Triazinone) Metamitron->QB_Site Binds to QB Site Atrazine Atrazine (Triazine) Atrazine->QB_Site Binds to QB Site Diuron Diuron (Phenylurea) Diuron->QB_Site Binds to QB Site

Caption: Mechanism of Photosystem II (PSII) inhibition by Metamitron and standard herbicides.

Comparative Physicochemical Properties

The physical and chemical properties of a herbicide are critical determinants of its environmental fate, bioavailability, and mode of application. A comparison of these properties for Metamitron and the standard compounds is presented below.

PropertyMetamitronAtrazineDiuronMetribuzin
Chemical Class TriazinoneTriazinePhenylureaTriazinone
Molecular Formula C₁₀H₁₀N₄OC₈H₁₄ClN₅C₉H₁₀Cl₂N₂OC₈H₁₄N₄OS
Molecular Weight ( g/mol ) 202.21215.68233.1214.28
Water Solubility (mg/L) 180033421200
Log Kow (Octanol-Water Partition Coefficient) 0.832.612.851.6
Vapor Pressure (mPa at 20°C) 0.30.0390.00110.058

Data compiled from various sources.

Metamitron and Metribuzin exhibit significantly higher water solubility and lower Log Kow values compared to Atrazine and Diuron. This suggests a higher potential for mobility in soil and uptake by plant roots.

In Vitro Efficacy: Inhibition of PSII Electron Transport

The primary measure of a PSII inhibitor's potency at its target site is the half-maximal inhibitory concentration (I₅₀). This value represents the concentration of the herbicide required to inhibit 50% of the PSII electron transport activity. A lower I₅₀ value indicates a higher binding affinity and greater potency.[5][9]

Experimental Protocol: PSII Inhibition Assay (DCPIP Reduction)

This protocol outlines a standard method for determining the I₅₀ values of PSII-inhibiting herbicides using isolated thylakoid membranes and the artificial electron acceptor 2,6-dichlorophenolindophenol (DCPIP).

DCPIP_Assay_Workflow cluster_Thylakoid_Isolation Thylakoid Isolation (from Spinach) cluster_DCPIP_Assay DCPIP Reduction Assay Homogenization 1. Homogenize leaves in ice-cold isolation buffer Filtration 2. Filter homogenate through cheesecloth/nylon mesh Homogenization->Filtration Centrifugation1 3. Centrifuge filtrate at low speed to pellet chloroplasts Filtration->Centrifugation1 Resuspension 4. Resuspend pellet in hypotonic buffer to lyse chloroplasts Centrifugation1->Resuspension Centrifugation2 5. Centrifuge at high speed to pellet thylakoid membranes Resuspension->Centrifugation2 Final_Resuspension 6. Resuspend thylakoids in assay buffer and determine chlorophyll concentration Centrifugation2->Final_Resuspension Preparation 7. Prepare reaction mixtures with thylakoids, buffer, and varying herbicide concentrations Incubation 8. Add DCPIP and take initial absorbance reading at 600 nm Preparation->Incubation Illumination 9. Expose to light to initiate photoreduction of DCPIP Incubation->Illumination Measurement 10. Measure absorbance at 600 nm at timed intervals Illumination->Measurement Calculation 11. Calculate the rate of DCPIP reduction (decrease in absorbance over time) Measurement->Calculation Analysis 12. Plot % inhibition vs. log[herbicide] and determine I₅₀ Calculation->Analysis

Caption: Experimental workflow for determining I₅₀ values using a DCPIP reduction assay.

Comparative I₅₀ Values

The following table summarizes the I₅₀ values for the selected herbicides from a comparative study on isolated pea thylakoids.[9]

HerbicideChemical ClassI₅₀ (M)
Diuron Phenylurea3.2 x 10⁻⁸
Terbuthylazine *Triazine1.2 x 10⁻⁷
Metribuzin Triazinone2.1 x 10⁻⁷
Metobromuron Phenylurea2.3 x 10⁻⁶
Bentazon Benzothiadiazinone5.2 x 10⁻⁶

Terbuthylazine is presented as a representative of the triazine class, with an I₅₀ value comparable to Atrazine.[9]

From this data, Diuron exhibits the highest binding affinity to the D1 protein, followed by the triazine and triazinone herbicides.[9] While specific I₅₀ data for Metamitron was not available in this direct comparative study, its close structural analogue, Metribuzin, demonstrates a high affinity, suggesting Metamitron likely possesses a similar potent inhibitory activity at the molecular level.

Whole-Plant Herbicidal Efficacy

While I₅₀ values provide insight into target-site activity, whole-plant bioassays are essential for evaluating the practical herbicidal efficacy, which is influenced by factors such as uptake, translocation, and metabolism.

Experimental Protocol: Whole-Plant Dose-Response Assay

This protocol describes a greenhouse-based method to determine the dose of a herbicide required to cause a 50% reduction in plant growth (GR₅₀).

  • Plant Cultivation: Grow target weed species (e.g., Chenopodium album - common lambsquarters) in pots under controlled greenhouse conditions to a uniform growth stage (e.g., 2-4 true leaves).

  • Herbicide Application: Apply a range of herbicide concentrations, including a non-treated control, using a calibrated sprayer to ensure uniform coverage.

  • Growth and Assessment: Return plants to the greenhouse and allow them to grow for a specified period (e.g., 14-21 days).

  • Data Collection: Harvest the above-ground biomass, dry it to a constant weight, and record the dry weight for each plant.

  • Data Analysis: Express the dry weight of treated plants as a percentage of the mean dry weight of the untreated control plants. Use a non-linear regression model to fit a dose-response curve and calculate the GR₅₀ value.

Comparative Efficacy on Chenopodium album

Chenopodium album is a common and competitive weed in sugar beet fields and is a key target for Metamitron.[3][6][10] Studies have shown that while susceptible biotypes of C. album are effectively controlled by Metamitron, resistance has been observed.[1][6][11] In cases of resistance, the GR₅₀ for Metamitron can increase significantly. Interestingly, many Metamitron-resistant populations also exhibit cross-resistance to Atrazine due to a common mutation (Ser264 to Gly) in the psbA gene, which codes for the D1 protein.[6]

Crop Selectivity: The Case of Sugar Beets

A critical attribute of an effective herbicide is its selectivity, the ability to control weeds without harming the crop. Metamitron is known for its excellent selectivity in sugar beets (Beta vulgaris).[2][12][13] This selectivity is primarily due to the rapid metabolic detoxification of Metamitron within the sugar beet plant. The primary metabolic pathway is deamination, which converts the active Metamitron into an inactive metabolite.[1]

In contrast, other PSII inhibitors like Atrazine and Diuron are generally not selective for sugar beets and can cause significant crop injury.[13] This metabolic-based selectivity is a key advantage of Metamitron in sugar beet cultivation systems.

Conclusion

3-amino-6-methyl-4,5-dihydro-1,2,4-triazin-5-one (Metamitron) is a potent inhibitor of Photosystem II, demonstrating an efficacy at the molecular level comparable to other established triazinone and triazine herbicides. Its high water solubility and systemic action make it effective for both pre- and post-emergence weed control.

The key distinguishing feature of Metamitron is its exceptional selectivity in sugar beets, which is conferred by the crop's ability to rapidly metabolize the active compound. While its target-site potency (I₅₀) may be slightly lower than that of the most potent phenylureas like Diuron, its overall herbicidal profile, particularly its crop safety, makes it an invaluable tool in specific agricultural systems.

This guide has provided a comparative framework for understanding the performance of Metamitron. For researchers and developers, these data underscore the importance of considering not only target-site affinity but also the broader physiological and biochemical interactions within both weed and crop species when evaluating herbicidal candidates.

References

  • Effect of various weather conditions on selectivity of post-emergence herbicides in sugar beet. (2026). ResearchGate. [Link]

  • Target site resistance to metamitron in Chenopodium album L. (n.d.). ResearchGate. [Link]

  • A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). (2025). RSC Advances. [Link]

  • The origin of metamitron resistant Chenopodium album populations in sugar beet. (2013). Communications in agricultural and applied biological sciences. [Link]

  • Comparative effects of herbicides on photosynthesis and growth of tropical estuarine microalgae. (2026). ResearchGate. [Link]

  • Fate and Effects of the Triazinone Herbicide Metribuzin in Experimental Pond Mesocosms. (n.d.). Semantic Scholar. [Link]

  • Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study. (2020). International Journal of Molecular Sciences. [Link]

  • Sensitivity of Different Chenopodium album L. Biotypes to Metamitron. (2018). Journal of Experimental Agriculture International. [Link]

  • Summary of significant results from studies of triazine herbicides and their degradation products in surface water, ground water. (n.d.). USGS. [Link]

  • Herbicide Mode of Action and Sugar Beet Injury Symptoms. (2018). The Sugarbeet Research and Education Board of Minnesota and North Dakota. [Link]

  • Impact of chemical weed management in sugar beet (Beta vulgaris) on productivity, quality and economics. (2023). Journal of Plant Protection Research. [Link]

  • Effect of Some Herbicides on Primary Photosynthesis in Malva moschata as a Prospective Plant for Agricultural Grass Mixtures. (2023). MDPI. [Link]

  • Resistance to metamitron in Chenopodium album from sugar beet. a tale of the (un)expected? (2006). Communications in agricultural and applied biological sciences. [Link]

  • Adaptive capacity of sugar beet under herbicide application. (2020). E3S Web of Conferences. [Link]

  • Metamitron resistant Chenopodium album: Characterisation, detection and distribution in Belgian sugar beet. (n.d.). ResearchGate. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of 3-amino-6-methyl-4,5-dihydro-1,2,4-triazin-5-one

For researchers and professionals in drug development, the responsible management of chemical waste is not just a regulatory requirement but a cornerstone of laboratory safety and environmental stewardship. This guide pr...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the responsible management of chemical waste is not just a regulatory requirement but a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 3-amino-6-methyl-4,5-dihydro-1,2,4-triazin-5-one, a nitrogen-containing heterocyclic compound. The procedures outlined here are grounded in established safety practices for handling potentially hazardous chemical waste, drawing upon data from structurally similar compounds and general regulatory guidelines.

Understanding the Compound: Hazard Profile and Environmental Considerations

Key Considerations:

  • Toxicity: Assume the compound is harmful if swallowed or absorbed through the skin, and may cause irritation to the skin, eyes, and respiratory tract, based on data for similar triazine compounds.[6][7]

  • Environmental Hazard: Triazine herbicides can be persistent in soil and water, posing a risk to aquatic ecosystems.[1][2] Improper disposal can lead to long-term environmental contamination.

  • Regulatory Compliance: Disposal of chemical waste is governed by local, national, and international regulations. Always consult and adhere to the guidelines set forth by authorities such as the Environmental Protection Agency (EPA) in the United States or equivalent bodies in your region.[8]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling 3-amino-6-methyl-4,5-dihydro-1,2,4-triazin-5-one in any form—pure substance, solutions, or contaminated materials—it is imperative to wear appropriate Personal Protective Equipment (PPE).

PPE ComponentSpecificationRationale
Gloves Chemical-resistant gloves (e.g., Nitrile, Neoprene).To prevent skin contact and absorption.
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from splashes of liquids or contact with solid particles.
Lab Coat A standard laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area. If dust or aerosols may be generated, a respirator may be necessary.[9]To prevent inhalation of the compound, which may cause respiratory irritation.[7]

Disposal Workflow: A Step-by-Step Protocol

The primary and most critical step in the disposal of 3-amino-6-methyl-4,5-dihydro-1,2,4-triazin-5-one is to treat it as hazardous waste and engage a licensed professional waste disposal service. Do not attempt to dispose of this chemical down the drain or in regular trash. [9][10]

Step 1: Waste Segregation and Collection
  • Designated Waste Container: Use a clearly labeled, dedicated waste container for all materials contaminated with 3-amino-6-methyl-4,5-dihydro-1,2,4-triazin-5-one. The container must be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, tight-fitting lid.

  • Labeling: The label should include:

    • The full chemical name: "3-amino-6-methyl-4,5-dihydro-1,2,4-triazin-5-one"

    • The words "Hazardous Waste"

    • Appropriate hazard pictograms if known (based on similar compounds, an exclamation mark for irritant/harmful may be appropriate).

    • The date the waste was first added to the container.

  • Waste Streams: Collect the following in the designated container:

    • Unused or expired pure compound.

    • Contaminated consumables (e.g., pipette tips, weighing paper, gloves, absorbent pads).

    • Empty containers that held the compound. These should be triple-rinsed with a suitable solvent (e.g., methanol or acetone), and the rinsate collected as hazardous waste.

Step 2: Handling Small Spills

In the event of a small spill, follow these procedures immediately:

  • Ensure Safety: Alert others in the area and ensure the spill area is well-ventilated.

  • Containment: If the spill is a liquid, contain it with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.

  • Collection: Carefully sweep or scoop up the absorbed material and any solid spill into the designated hazardous waste container.[6][11]

  • Decontamination: Clean the spill area with a detergent and water solution.[11] All cleaning materials (e.g., paper towels, wipes) must also be disposed of as hazardous waste.

  • Personal Decontamination: Remove and wash any contaminated clothing before reuse.[12] Thoroughly wash hands and any other exposed skin with soap and water.

Step 3: Storage Pending Disposal
  • Secure Storage: Store the sealed hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6]

  • Secondary Containment: It is best practice to store the waste container within a larger, chemically resistant secondary container to prevent the release of contents in case of a leak.

Step 4: Professional Disposal
  • Contact a Licensed Vendor: Arrange for the collection and disposal of the hazardous waste with a certified environmental services company. Provide them with as much information as possible about the waste, including the chemical name and any known hazards.

  • Documentation: Maintain all records related to the generation, storage, and disposal of the hazardous waste as required by your institution and local regulations.

Disposal Decision Workflow

DisposalWorkflow Disposal Decision Workflow for 3-amino-6-methyl-4,5-dihydro-1,2,4-triazin-5-one cluster_prep Preparation cluster_collection Collection & Segregation cluster_handling Interim Handling & Storage cluster_disposal Final Disposal Start Waste Generation (Unused chemical, contaminated items, spills) PPE Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) Start->PPE Container Use Designated, Labeled Hazardous Waste Container PPE->Container Segregate Segregate from other waste streams Container->Segregate Spill Small Spill Occurs? Segregate->Spill SpillProcedure Follow Spill Cleanup Protocol: 1. Contain 2. Collect 3. Decontaminate Spill->SpillProcedure Yes Store Store Securely in a Ventilated Area with Secondary Containment Spill->Store No SpillProcedure->Store Professional Contact Licensed Hazardous Waste Disposal Company Store->Professional Document Maintain Disposal Records Professional->Document End Disposal Complete Document->End

Caption: Decision workflow for the safe disposal of 3-amino-6-methyl-4,5-dihydro-1,2,4-triazin-5-one.

Conclusion: A Commitment to Safety and Sustainability

The proper disposal of 3-amino-6-methyl-4,5-dihydro-1,2,4-triazin-5-one is a critical aspect of responsible laboratory practice. By adhering to the procedures outlined in this guide—prioritizing personal safety, following a stringent waste collection protocol, and entrusting final disposal to certified professionals—researchers can mitigate risks to themselves, their colleagues, and the environment. This commitment to safety and sustainability is integral to the integrity of scientific research.

References

  • Li, Y., et al. (2022).
  • Orion AgriScience Ltd. (2020).
  • ADAMA. (n.d.). Metamitron Technical.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 2,4-dihydroxy-6-phenyl-1,3,5-triazine.
  • Genfarm. (2025). Safety Data Sheet: GENFARM METAMITRON 700 HERBICIDE.
  • Agromarket. (2005).
  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 5-amino-6-methyl-1,3-dihydrobenzoimidazol-2-one.
  • IntechOpen. (2015). Triazine Herbicides in the Environment.
  • Wholesale Seeds. (2024). Extracta-Herbicides-Metamitron-700-SC-SDS-2024.pdf.
  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 2,4,6-Tris(bis(methoxymethyl)amino)-1,3,5-triazine.

Sources

Handling

Comprehensive Safety &amp; Handling Guide for 3-Amino-6-methyl-4,5-dihydro-1,2,4-triazin-5-one

As a crucial intermediate in the synthesis of triazinone-class agrochemicals (such as metamitron) and specialized pharmaceuticals, 3-amino-6-methyl-4,5-dihydro-1,2,4-triazin-5-one (CAS: 1004-04-2) is a frequent fixture i...

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Author: BenchChem Technical Support Team. Date: March 2026

As a crucial intermediate in the synthesis of triazinone-class agrochemicals (such as metamitron) and specialized pharmaceuticals, 3-amino-6-methyl-4,5-dihydro-1,2,4-triazin-5-one (CAS: 1004-04-2) is a frequent fixture in chemical development laboratories. While its utility is broad, its handling requires strict adherence to safety protocols.

As a Senior Application Scientist, I have designed this operational framework to move beyond basic compliance. By understanding the mechanistic causality behind each safety measure, researchers can build self-validating workflows that ensure both scientific integrity and personnel safety.

Chemical Profile & Mechanistic Hazard Assessment

Before selecting Personal Protective Equipment (PPE), it is critical to understand why this specific molecule poses a threat to human health.

According to the [1], this compound carries several critical GHS classifications: Acute Tox. 4 (Oral, Dermal, Inhalation), Skin Irrit. 2, Eye Dam. 1, and STOT SE 3 (Respiratory irritation) .

  • The Causality of Irritation: The molecule features a highly polar triazinone ring and an exposed primary amine group. This polarity allows the fine crystalline powder to readily interact with the moisture in human mucous membranes and the eyes. This rapid dissolution leads to severe localized irritation and potential structural eye damage (Eye Dam. 1).

  • The Causality of Inhalation Toxicity: As a dry solid, the compound is highly susceptible to aerosolization. Inhalation of these micro-particulates directly targets the respiratory epithelium, triggering specific target organ toxicity (STOT SE 3) pathways and acute systemic toxicity.

Required Personal Protective Equipment (PPE) & Scientific Rationale

A self-validating safety protocol requires understanding the physical limitations of your protective gear. The [2] mandates strict PPE standards for triazinone-class intermediates due to their permeation characteristics.

Table 1: PPE Specifications and Mechanistic Rationale
PPE CategoryTechnical SpecificationMechanistic Rationale (The "Why")
Eye Protection Tight-fitting chemical splash goggles (ANSI Z87.1+).Standard safety glasses leave gaps. The high risk of severe eye damage from aerosolized dust necessitates a full, airtight seal around the eyes.
Hand Protection Nitrile gloves (Min. 0.11 mm thickness; double-gloving recommended).The polar nature of the amino-triazinone core can permeate natural rubber latex. Nitrile provides a superior chemical barrier against polar nitrogenous organic compounds.
Respiratory Protection NIOSH-approved N95 or P100 particulate respirator.Essential when handling outside a ventilated enclosure. Mitigates the inhalation of micro-particulates that cause acute respiratory toxicity.
Body Protection Flame-resistant (FR) or heavy-duty cotton lab coat; closed-toe non-porous shoes.Prevents dermal absorption. Porous materials (like canvas shoes) can trap the powder against the skin, exacerbating chemical burns.

Operational Handling & Experimental Workflows

To prevent exposure, the handling of 3-amino-6-methyl-4,5-dihydro-1,2,4-triazin-5-one must follow a strict, step-by-step methodology where each action confirms the safety of the next.

Workflow: Safe Weighing and Transfer Protocol

Step 1: Environmental Validation

  • Verify that the chemical fume hood is operational with a face velocity between 80–120 feet per minute (fpm) .

  • Causality: This specific velocity range is optimal for capturing fine powders. Velocities higher than 120 fpm create turbulent eddies that can blow the powder back into the user's breathing zone.

Step 2: PPE Donning and Inspection

  • Inspect nitrile gloves for microscopic pinholes by trapping air inside and rolling the cuff.

  • Don the N95/P100 respirator, ensuring a tight seal around the bridge of the nose, followed by chemical splash goggles.

Step 3: Anti-Static Transfer

  • Use an anti-static polypropylene spatula rather than a standard stainless steel spatula.

  • Causality: Fine triazinone powders hold static charges and will aggressively cling to metal spatulas. This increases the risk of sudden aerosolization or spillage during the transfer to the analytical balance.

  • Place the receiving vessel (e.g., a tared vial) as close to the source container as possible to minimize the transfer distance.

Step 4: Decontamination

  • Once the transfer is complete, seal both containers before removing them from the hood.

  • Wipe down the spatula and the balance pan with a damp, lint-free cloth (using water or ethanol).

  • Causality: Wet-wiping traps the particulates. Dry sweeping must be strictly avoided as it re-suspends the toxic dust into the laboratory air.

HandlingWorkflow Start 1. Environmental Setup Verify Hood Face Velocity (80-120 fpm) PPE 2. PPE Donning N95, Nitrile Gloves, Goggles Start->PPE Transfer 3. Material Transfer Use Anti-Static Spatula PPE->Transfer Seal 4. Containment Seal Vessels Inside Hood Transfer->Seal Decon 5. Decontamination Wet-Wipe Surfaces (No Dry Sweeping) Seal->Decon

Step-by-step operational workflow for the safe handling and transfer of triazinone powders.

Spill Response and Disposal Logistics

A rapid, calculated response to spills prevents localized contamination from escalating into a laboratory-wide exposure event.

Spill Containment Protocol
  • Assess: Determine if the spill is minor (< 50g, contained inside the fume hood) or major (> 50g, or outside the hood).

  • Dampen (The Critical Step): Lightly mist the spilled powder with water or a compatible low-volatility solvent.

    • Causality: Misting collapses the dust cloud and prevents the powder from becoming airborne during cleanup. Never use a broom, dry brush, or standard vacuum.

  • Absorb & Collect: Use damp absorbent pads to wipe up the material. Place all contaminated pads, along with the outer layer of your nitrile gloves, into a compatible, sealable hazardous waste container.

  • Secondary Wash: Wash the spill area with a mild detergent and water to hydrolyze and remove any residual chemical film.

Disposal Logistics

Waste containing 3-amino-6-methyl-4,5-dihydro-1,2,4-triazin-5-one must be classified as hazardous organic solid waste . According to handling guidelines for research-use triazinone derivatives from suppliers like [3], the preferred method of disposal is high-temperature incineration at an EPA-approved facility. Do not discharge into municipal sewers, as these compounds can be persistent in aquatic environments.

SpillResponse Spill Spill Detected (CAS: 1004-04-2) Assess Assess Spill Location & Volume Spill->Assess Minor Minor Spill (< 50g) Inside Fume Hood Assess->Minor Major Major Spill (> 50g) Outside Hood Assess->Major WetWipe Mist with Water Collect with Damp Pads Minor->WetWipe Evacuate Evacuate Area Contact EHS / HazMat Major->Evacuate Dispose Seal in HazMat Container Route to Incineration WetWipe->Dispose

Decision tree and logistical workflow for triazinone spill response.

References

  • 3-amino-6-methyl-4,5-dihydro-1,2,4-triazin-5-one — Chemical Substance Information. NextSDS Substance Database. Available at: [Link]

  • Agricultural Worker Protection Standard (WPS). U.S. Environmental Protection Agency (EPA). Available at:[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-amino-6-methyl-4,5-dihydro-1,2,4-triazin-5-one
Reactant of Route 2
3-amino-6-methyl-4,5-dihydro-1,2,4-triazin-5-one
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